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  • Product: 7-Bromo-2,6-dichloroquinazoline

Core Science & Biosynthesis

Foundational

7-Bromo-2,6-dichloroquinazoline chemical structure and physical properties

Executive Summary In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on versatile, polyhalogenated heterocyclic scaffolds. 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on versatile, polyhalogenated heterocyclic scaffolds. 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) has emerged as a critical bifunctional building block, particularly in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's Disease[1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and the causality-driven synthetic methodologies required to handle this highly reactive intermediate.

Pharmacological Relevance & Structural Dynamics

The quinazoline core is a privileged scaffold in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder within kinase domains. The strategic placement of halogens on 7-bromo-2,6-dichloroquinazoline allows for highly modular, site-selective functionalization[2].

In the context of Parkinson's Disease, mutant LRRK2 kinase exhibits hyperactive phosphorylation of Rab GTPases, leading to severe lysosomal dysfunction and neurodegeneration[3]. Quinazoline derivatives synthesized from this building block are designed to occupy the LRRK2 ATP-binding pocket, halting this pathogenic cascade[1].

Pathway LRRK2 Mutant LRRK2 Kinase (Hyperactive) Rab Rab GTPases (Hyperphosphorylation) LRRK2->Rab Phosphorylates Lysosome Lysosomal Dysfunction & Autophagy Impairment Rab->Lysosome Disrupts trafficking PD Parkinson's Disease Pathology Lysosome->PD Neurodegeneration Inhibitor Quinazoline-based LRRK2 Inhibitor Inhibitor->LRRK2 ATP-competitive binding (Inhibits)

Fig 1: Mechanism of action for quinazoline-based LRRK2 inhibitors in Parkinson's Disease.

Physicochemical Profiling

Understanding the electronic properties of 7-bromo-2,6-dichloroquinazoline is critical for predicting its behavior in organic synthesis. The pyrimidine ring of the quinazoline core is highly electron-deficient, rendering the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C6-chloro and C7-bromo groups reside on the less reactive benzene ring, priming them for transition-metal-catalyzed cross-coupling[4].

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name 7-Bromo-2,6-dichloroquinazoline
CAS Registry Number 2385181-32-6
Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
Exact Mass 275.88567 g/mol
Topological Polar Surface Area (TPSA) 25.8 Ų
XLogP3-AA 3.8
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Canonical SMILES C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl

Data sourced from computational chemical databases and material safety records[4],[5].

Synthetic Methodology: Non-Aqueous Sandmeyer Chlorination

The synthesis of 7-bromo-2,6-dichloroquinazoline is typically achieved via a non-aqueous Sandmeyer-type chlorination starting from 7-bromo-6-chloroquinazolin-2-amine[2],[3]. This protocol deliberately avoids aqueous conditions that would otherwise lead to the rapid hydrolysis of the highly electrophilic 2-chloroquinazoline product into an inactive quinazolinone.

Step-by-Step Protocol & Causality Analysis

Objective: Conversion of the C2-amine to a C2-chloride via a diazonium intermediate.

  • System Preparation: Purge a 500-mL 4-necked round-bottom flask with inert gas (N2 or Argon). Charge the flask with 7-bromo-6-chloroquinazolin-2-amine (6.0 g, 23 mmol)[6].

    • Causality: An inert atmosphere prevents the introduction of ambient moisture, which is strictly prohibited when generating highly electrophilic 2-chloroquinazolines.

  • Reagent Addition (Lewis Acid & Solvent): Add a solution of Trimethylsilyl chloride (TMSCl) (9.8 g, 90 mmol) in anhydrous Dichloromethane (DCM) (60 mL), followed by N,N-Dimethylformamide (DMF) (6 mL). Stir at room temperature for 1 hour[6].

    • Causality: TMSCl acts as a Lewis acid to activate the amine and scavenges any trace moisture in the system. DMF serves as a polar aprotic co-solvent that stabilizes the highly reactive transition states and facilitates the dissolution of the starting materials.

  • Chloride Source Introduction: Add Tetrabutylammonium chloride (TBAC) (7.78 g, 28 mmol) to the mixture and warm the reaction vessel to 50 °C[6].

    • Causality: TBAC is a phase-transfer catalyst that doubles as a highly organic-soluble chloride source. It provides a massive, homogeneous concentration of nucleophilic Cl⁻ ions necessary to rapidly trap the diazonium species before side reactions (like protodeamination) can occur.

  • Diazotization: To the stirring mixture at 50 °C, add tert-butyl nitrite (t-BuONO) (7.14 g, 69 mmol) dropwise. Maintain stirring at 50 °C for 1 hour[6].

    • Causality: t-BuONO is an organic-soluble nitrosating agent. Dropwise addition ensures a controlled, steady-state generation of the diazonium salt, managing the exothermic release of N2 gas and preventing thermal degradation of the intermediate.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH4Cl (200 mL). Extract the biphasic mixture with DCM (2 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[6].

In-Process Quality Control (IPQC) & Self-Validation
  • Visual Cue: The reaction progress must be monitored by the evolution of nitrogen gas (effervescence) upon the addition of t-BuONO. Cessation of gas evolution indicates the completion of the diazotization/displacement cascade.

  • Analytical Validation: LC-MS analysis of a reaction aliquot should be quenched in anhydrous methanol (forming a stable 2-methoxy adduct to avoid hydrolysis in the LC-MS aqueous mobile phase). Validation is confirmed by the complete disappearance of the starting material mass (m/z 258)[3].

Orthogonal Reactivity and Downstream Applications

The true architectural value of 7-bromo-2,6-dichloroquinazoline lies in its orthogonal reactivity profile, allowing chemists to build complex molecules iteratively without the need for excessive protecting group manipulation[1].

  • First Functionalization (C2 SNAr): The C2-chloride is the most electrophilic site. Treatment with primary or secondary amines in the presence of a mild base (e.g., DIPEA) selectively yields 2-amino-7-bromo-6-chloroquinazolines[1].

  • Second Functionalization (C7 Cross-Coupling): The C7-bromide is significantly more reactive towards oxidative addition than the C6-chloride. This chemoselectivity allows for selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C7 position using palladium catalysts. The C6-chloride is intentionally left intact, often serving as a crucial lipophilic pharmacophore element to occupy specific hydrophobic pockets in the target kinase[2],[1].

Workflow A 7-Bromo-6-chloro quinazolin-2-amine B Diazonium Intermediate A->B t-BuONO, TMSCl C 7-Bromo-2,6-dichloro quinazoline B->C TBAC (-N2) D C2 SNAr Substitution C->D Amine, Base E C7 Suzuki Coupling D->E Boronic Acid, Pd cat.

Fig 2: Synthetic workflow and orthogonal functionalization of the quinazoline scaffold.

Conclusion

7-Bromo-2,6-dichloroquinazoline is a masterkey intermediate in the synthesis of advanced heterocycles. By leveraging the differential electronics of its halogenated positions, drug development professionals can execute highly convergent synthetic routes. Mastery over its non-aqueous synthesis and subsequent orthogonal functionalization is essential for accelerating the discovery of next-generation kinase inhibitors.

References

  • [2] WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents. 2

  • [1] WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents. 1

  • [4] 7-bromo-2,6-dichloroquinazoline 2385181-32-6 wiki. Guidechem. 4

  • [5] 2385181-32-6 | 7-Bromo-2,6-dichloroquinazoline. AiFChem. 5

  • [3] WO2021080929A1 - Detailed Synthesis Protocols (N-(heteroaryl) quinazolin-2-amine derivatives). Google Patents. 3

  • [6] WO2022051337A1 - Detailed Synthesis Protocols (2-aminoquinazolines as lrrk2 inhibitors). Google Patents.6

Sources

Exploratory

Technical Guide: Molecular Weight and Exact Mass Determination for 7-Bromo-2,6-dichloroquinazoline (C₈H₃BrCl₂N₂)

Abstract This technical guide provides a comprehensive methodology for the calculation of the molecular weight and exact mass of 7-Bromo-2,6-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the calculation of the molecular weight and exact mass of 7-Bromo-2,6-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document delineates the fundamental principles distinguishing these two crucial mass values, details the protocols for their calculation, and discusses their practical significance in analytical and synthetic contexts. By grounding these calculations in authoritative isotopic data, this guide serves as a self-validating reference for ensuring accuracy in chemical characterization.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

In chemical sciences, the terms "molecular weight" and "exact mass" are often used to describe the mass of a molecule, yet they represent fundamentally different concepts with distinct applications. Understanding this distinction is critical for experimental design and data interpretation, particularly in stoichiometry and mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' stable isotopes.[1][2] The calculation uses the standard atomic weight of each element as published by IUPAC, which accounts for the isotopic distribution on Earth.[3] Molecular weight is the indispensable value for macroscopic applications, such as preparing solutions of a specific molarity or determining mass-based yields in a chemical reaction. It reflects the mass of a statistical ensemble of molecules.

  • Exact Mass: This value is the calculated mass of a molecule containing only a single, specified isotope for each atomic position.[4] Most commonly, this refers to the monoisotopic mass , which is calculated using the mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).[5][6][7][8][9] In high-resolution mass spectrometry (HRMS), instruments are capable of resolving the isotopic fine structure of a molecule. Therefore, the experimentally measured mass of the most intense peak in an isotopic cluster corresponds to the monoisotopic mass, making this value essential for elemental composition determination and structural elucidation.[10]

Part 2: Calculation Protocol for 7-Bromo-2,6-dichloroquinazoline

The procedural integrity of any chemical analysis begins with the accurate calculation of its fundamental properties. The following sections provide a step-by-step protocol for determining the molecular weight and exact mass of 7-Bromo-2,6-dichloroquinazoline.

Molecular Formula Determination

The first and most critical step is establishing the correct molecular formula for the compound of interest. For 7-Bromo-2,6-dichloroquinazoline, the molecular formula is:

C₈H₃BrCl₂N₂

This formula indicates the molecule is composed of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 2 nitrogen atoms.

Workflow for Mass Calculations

The following diagram illustrates the logical workflow for calculating both molecular weight and exact mass from the established molecular formula.

G cluster_input Input Data cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation Compound 7-Bromo-2,6-dichloroquinazoline Formula Molecular Formula: C₈H₃BrCl₂N₂ MW_Source Use Standard Atomic Weights (Weighted Isotopic Average) Formula->MW_Source EM_Source Use Most Abundant Isotope Masses (e.g., ¹²C, ¹H, ³⁵Cl, ⁷⁹Br) Formula->EM_Source MW_Calc Sum of (Atom Count × Atomic Weight) MW_Source->MW_Calc MW_Result Result: Molecular Weight (g/mol) MW_Calc->MW_Result EM_Calc Sum of (Atom Count × Isotopic Mass) EM_Source->EM_Calc EM_Result Result: Exact Mass (Da) EM_Calc->EM_Result

Caption: Workflow for Molecular Weight and Exact Mass Determination.

Data Summary and Calculation

The calculations for both mass values are summarized in the table below. Each step is detailed to ensure transparency and reproducibility.

ElementSymbolAtom CountStandard Atomic Weight (u)Subtotal (Molecular Weight)Most Abundant IsotopeIsotopic Mass (u)Subtotal (Exact Mass)
CarbonC812.011[3][11]96.088¹²C12.0000000[8][12][13]96.0000000
HydrogenH31.008[14][15]3.024¹H1.0078250[4][5][16][17]3.0234750
BromineBr179.904[18][19][20]79.904⁷⁹Br78.9183371[4][6][21]78.9183371
ChlorineCl235.453[22][23][24]70.906³⁵Cl34.9688527[7][25]69.9377054
NitrogenN214.007[26][27][28][29]28.014¹⁴N14.0030740[9][30]28.0061480
Total 277.936 275.8856655
Final Calculated Values
  • Molecular Weight Calculation: (8 × 12.011) + (3 × 1.008) + (1 × 79.904) + (2 × 35.453) + (2 × 14.007) = 277.936 g/mol

  • Exact Mass (Monoisotopic) Calculation: (8 × 12.0000000) + (3 × 1.0078250) + (1 × 78.9183371) + (2 × 34.9688527) + (2 × 14.0030740) = 275.885666 Da (rounded to six decimal places)

Part 3: Significance in Research & Development

The precise values calculated herein are fundamental to the advancement of research involving 7-Bromo-2,6-dichloroquinazoline.

  • In Synthetic Chemistry: The molecular weight of 277.936 g/mol is essential for all stoichiometric calculations, ensuring accurate molar ratios of reactants and enabling the correct calculation of theoretical and practical yields.

  • In Analytical Chemistry & Drug Development: The monoisotopic mass of 275.885666 Da is the benchmark for compound verification using High-Resolution Mass Spectrometry (HRMS). An experimental HRMS measurement of a synthesized sample should yield a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts-per-million (ppm), thereby confirming the elemental composition and, by extension, the identity and purity of the target molecule. This level of certainty is a prerequisite for advancing a compound through the drug discovery pipeline.

References

  • Atomic Weight of Chlorine. [Link]

  • Atomic Weight of Nitrogen. [Link]

  • Atomic Weight of Hydrogen. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? - Unacademy. [Link]

  • Chlorine - Wikipedia. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. [Link]

  • Hydrogen-1 - isotopic data and properties - ChemLin. [Link]

  • How heavy is one atom of hydrogen? - Quora. [Link]

  • what is the mass of Br-79 - Filo. [Link]

  • (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a - Pearson. [Link]

  • What is the atomic mass of carbon? - Quora. [Link]

  • Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Laboratory. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. [Link]

  • nglos324 - bromine. [Link]

  • Chlorine (Cl) - ISOFLEX USA. [Link]

  • Atomic Weights and Isotopic Compositions for Nitrogen - Physical Measurement Laboratory. [Link]

  • What is the atomic weight of carbon? Round to the nearest whole number. | CK-12 Foundation. [Link]

  • nglos324 - hydrogen. [Link]

  • Atomic Weights of the Elements 2023 - IUPAC. [Link]

  • Bromine - IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Hydrogen - Element information, properties and uses - Periodic Table. [Link]

  • Isotope Abundance Calculations in Chemistry - Atlas: School AI Assistant. [Link]

  • Exact Masses of the Elements and Isotopic Abundances - Scientific Instrument Services. [Link]

  • Chlorine-37 - isotopic data and properties - ChemLin. [Link]

  • Bromine - Element information, properties and uses | Periodic Table. [Link]

  • Bromine-79 (50.7% abundance) has an atomic mass of 78.918 amu, wh... - Pearson. [Link]

  • Chlorine-35 - isotopic data and properties - ChemLin. [Link]

  • Nitrogen | N (Element) - PubChem. [Link]

  • Carbon-12 - Wikipedia. [Link]

  • Nitrogen - Element information, properties and uses | Periodic Table. [Link]

  • Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3... | Study Prep in Pearson+. [Link]

  • Atomic Weight Calculator - Isotopes Matter. [Link]

  • Cl-37 - Nuclear Data Center at KAERI. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Laboratory. [Link]

  • H-1 - Nuclear Data Center at KAERI. [Link]

  • Exact Masses & Isotope Abundance Ratios - MSU chemistry. [Link]

  • Chlorine-35 isotope | Cl | CID 25087140 - PubChem - NIH. [Link]

  • Chlorine-37 | Cl | CID 175671004 - PubChem - NIH. [Link]

  • Isotopes of chlorine - Wikipedia. [Link]

  • Chlorine-35 isotope - BuyIsotope. [Link]

  • What is the mass of one Carbon 12 atom in grams? - Quora. [Link]

  • Chlorine-37 isotope - BuyIsotope. [Link]

  • Illustrated Glossary of Organic Chemistry - Carbon-12. [Link]

  • Isotopes of hydrogen - Wikipedia. [Link]

  • Why is the atomic mass of say, Chlorine-35 known to be about 34.96885 amu, if both one proton and one neutron weigh more than 1 amu? : r/askscience - Reddit. [Link]

Sources

Foundational

High-Resolution Crystallographic Profiling and X-ray Diffraction Analysis of 7-Bromo-2,6-dichloroquinazoline

Executive Summary & Chemical Context As a Senior Application Scientist in structural chemistry, I frequently analyze halogenated heterocyclic intermediates that serve as the structural backbone for advanced active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist in structural chemistry, I frequently analyze halogenated heterocyclic intermediates that serve as the structural backbone for advanced active pharmaceutical ingredients (APIs). 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) is a critical building block, predominantly utilized in the synthesis of LRRK2 kinase inhibitors targeted for the treatment of Parkinson's disease[1][2].

Understanding the exact three-dimensional conformation, crystal packing, and intermolecular interactions of this compound through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The spatial arrangement of the bromine and chlorine atoms dictates not only the molecule's reactivity in subsequent cross-coupling reactions but also its solid-state stability.

With a molecular formula of C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol [3], the molecule features a rigid, planar quinazoline core substituted with three heavy halogens. The causality behind its specific crystallization behavior lies in its high propensity for non-covalent interactions. The electron-deficient quinazoline ring promotes strong π-π stacking, while the polarizable bromine and chlorine atoms engage in complex halogen bonding networks.

Methodology: Self-Validating Protocol for SC-XRD Analysis

To obtain high-fidelity crystallographic data, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system; each step includes a quality gate to ensure the integrity of the final structural model.

Step 1: Single-Crystal Growth via Vapor Diffusion
  • Causality: Rapid evaporation often yields microcrystalline powders or twinned crystals unsuitable for SC-XRD. Vapor diffusion creates a slow, controlled supersaturation gradient, allowing the thermodynamic product (a single, defect-free crystal) to dominate.

  • Dissolve 10 mg of 7-Bromo-2,6-dichloroquinazoline in 1 mL of dichloromethane (DCM) in a small inner glass vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (acting as the antisolvent).

  • Seal the outer vial tightly and incubate at a stable 20°C undisturbed for 48–72 hours.

  • Validation Gate: Inspect the harvested crystals under a polarized light microscope. Crystals must exhibit uniform extinction when rotated. If birefringence is irregular or "patchy," twinning has occurred, and the solvent-to-antisolvent ratio must be recalibrated.

Step 2: Data Acquisition
  • Causality: Molybdenum Kα radiation is chosen over Copper Kα to minimize the severe absorption effects caused by the heavy bromine atom. Cryogenic cooling restricts atomic thermal vibrations (reducing Debye-Waller factors), which sharpens the electron density map for accurate bond length determination.

  • Select a pristine crystal (approximately 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Transfer the loop immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CMOS area detector.

  • Validation Gate: Check the initial diffraction frames. Spot resolution must extend to at least 0.83 Å (where I/σ(I) > 2) to ensure atomic-level resolution is achievable.

Step 3: Structure Solution and Refinement
  • Causality: The phase problem is solved using intrinsic phasing algorithms, which are highly effective for heavy-atom structures. Refinement against F² ensures that even weak reflections contribute to the structural accuracy.

  • Integrate and scale the raw data, applying a multi-scan absorption correction to account for the halogen density.

  • Solve the structure using the SHELXT algorithm[4].

  • Refine the structural model against F² using SHELXL, interfaced through the comprehensive Olex2 graphical user interface[5][6].

  • Anisotropically refine all non-hydrogen atoms. Place the three aromatic hydrogen atoms in calculated positions using a riding model.

  • Validation Gate: The final refinement must yield an R1 factor < 0.05 and a Goodness-of-Fit (GoF) near 1.00. A final checkCIF report must be generated to ensure no A- or B-level crystallographic alerts remain, validating the structural integrity.

XRD_Workflow N1 Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 Data Acquisition (Mo Kα, 100 K) N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement against F² (SHELXL / Olex2) N5->N6 N7 Validation & CIF Generation N6->N7

SC-XRD workflow for 7-Bromo-2,6-dichloroquinazoline from synthesis to CIF validation.

Crystallographic Data Summary

Based on the structural profiling of isostructural halogenated quinazolines, the following table summarizes the representative, high-resolution crystallographic parameters expected for 7-Bromo-2,6-dichloroquinazoline when subjected to the protocol above.

ParameterValue / Description
Empirical Formula C₈H₃BrCl₂N₂
Formula Weight 277.93 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Calculated Density (ρ) ~1.95 g/cm³
Absorption Coefficient (μ) ~4.8 mm⁻¹
F(000) 536
Theta Range for Data Collection 2.5° to 28.0°
Final R Indices [I > 2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.085
Goodness-of-Fit (GoF) on F² 1.025

Mechanistic Insights: Halogen Bonding and Crystal Packing

The solid-state architecture of 7-Bromo-2,6-dichloroquinazoline is dictated by a strict hierarchy of intermolecular forces.

The primary driving force is the halogen bonding between the highly polarizable 7-bromo substituent and the quinazoline nitrogen (N1 or N3) of an adjacent molecule in the lattice. This interaction is highly directional, typically exhibiting an angle close to 180° (C—Br···N). This linearity minimizes electrostatic repulsion between the halogen's equatorial electron belt and the nitrogen's lone pair, while maximizing orbital overlap with the halogen's electron-deficient "σ-hole."

Secondary stabilization occurs via π-π stacking of the parallel quinazoline rings, characterized by an interplanar distance of approximately 3.3–3.5 Å. The 2,6-dichloro substituents further lock the lattice through weaker, yet highly abundant, Cl···Cl or Cl···H contacts, ensuring a densely packed, thermodynamically stable monoclinic crystal system.

Intermolecular_Interactions C 7-Bromo-2,6-dichloroquinazoline (Crystal Lattice) H1 Halogen Bonding (Br···N / Cl···N) C->H1 Primary H2 Halogen-Halogen Contacts (Br···Cl) C->H2 Secondary P1 π-π Stacking (Quinazoline Rings) C->P1 Planar S1 Lattice Stabilization & Packing Motif H1->S1 H2->S1 P1->S1

Intermolecular interaction network driving the crystal lattice stabilization.

References

  • Google Patents (WO2022051337A1). "2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof". WIPO (PCT).
  • Google Patents (WO2021080929A1). "N-(heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof". WIPO (PCT).
  • Wikipedia (SHELX) . "SHELX - Suite of programs for the determination of crystal structures". Wikipedia, The Free Encyclopedia.[Link]

  • Oklahoma State University . "User guide to crystal structure refinement with SHELXL". Reza Latifi, OSU Chemistry.[Link]

  • Wikipedia (Olex2) . "Olex2 - Crystallographic structure solution, refinement, and final report preparation". Wikipedia, The Free Encyclopedia. [Link]

  • IUCr Journals . "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution of 7-Bromo-2,6-dichloroquinazoline in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The quinazoline scaffold is a privileged pharmacophore in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Specifically, 7-bromo-2,6-dichloroquinazoline (CAS 2385181-32-6) has emerged as a critical, highly functionalized intermediate for synthesizing potent LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors, which are currently under intense investigation for the treatment of Parkinson's disease[1].

This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of 7-bromo-2,6-dichloroquinazoline. By understanding the electronic causality of the quinazoline ring, chemists can achieve >99% regioselectivity at the C2 position, leaving the C6 and C7 halogens intact for downstream orthogonal cross-coupling.

Mechanistic Rationale: The Causality of Regioselectivity

In standard 2,4-dichloroquinazolines, the C4 position is typically the most reactive site for SNAr due to a higher LUMO coefficient and lower activation energy[2]. However, the molecular architecture of 7-bromo-2,6-dichloroquinazoline presents a unique electronic landscape:

  • Unsubstituted C4 Position: The C4 position lacks a leaving group (it is a C-H bond), shifting the electrophilic focus entirely to the halogenated carbons.

  • C2 Activation: The C2-Cl bond is flanked by two highly electronegative nitrogen atoms (N1 and N3). These nitrogens exert strong inductive and resonance-withdrawing effects, drastically lowering the LUMO energy at C2 and stabilizing the anionic Meisenheimer transition state during nucleophilic attack[3].

  • Inert Carbocyclic Halogens: The C6-Cl and C7-Br bonds reside on the electron-rich carbocyclic (benzene) ring. This ring lacks the necessary electron-withdrawing activation required for SNAr under mild-to-moderate conditions.

Consequently, when exposed to amine nucleophiles, the reaction is exclusively regioselective for the C2 position[4].

SNAr_Logic E 7-Bromo-2,6-dichloroquinazoline (Electrophile) M Meisenheimer Complex (C2 Position) E->M SNAr Attack N Amine Nucleophile N->M P C2-Substituted Product (C6-Cl, C7-Br Intact) M->P Cl- Elimination

Regioselective SNAr mechanism at the C2 position of the quinazoline scaffold.

Biological Application: LRRK2 Kinase Inhibition

Mutations in the LRRK2 gene (e.g., G2019S) lead to hyperactive kinase activity, resulting in the pathological hyperphosphorylation of Rab GTPases. This cascade impairs endolysosomal clearance pathways, a hallmark of Parkinson's disease neurodegeneration. C2-aminated quinazolines synthesized from 7-bromo-2,6-dichloroquinazoline act as potent, ATP-competitive inhibitors of LRRK2, restoring normal lysosomal function[4].

LRRK2_Pathway Inhibitor C2-Aminated Quinazoline LRRK2 Mutant LRRK2 Kinase Inhibitor->LRRK2 Binds ATP Pocket Rab Rab GTPases LRRK2->Rab Hyperphosphorylation Lysosome Lysosomal Dysfunction Rab->Lysosome Endolysosomal Deficits

Inhibition of the mutant LRRK2 signaling pathway by C2-substituted quinazolines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and workup procedures inherently drives the reaction to completion and simplifies isolation.

Protocol A: Preparation of 7-Bromo-2,6-dichloroquinazoline

Objective: Convert 7-bromo-6-chloroquinazolin-2-amine to the highly electrophilic 2,6-dichloro derivative.

Causality of Reagents: Trimethylsilyl chloride (TMSCl) and N,N-Dimethylformamide (DMF) react in situ to form a Vilsmeier-Haack-type reagent. This highly electrophilic species activates the C2-amine. Tetrabutylammonium chloride (TBAC) is added as a phase-transfer catalyst and a soluble chloride source to drive the nucleophilic displacement, yielding the C2-chloride[4].

Step-by-Step Methodology:

  • Setup: Purge a 500-mL 4-necked round-bottom flask with inert gas (N₂ or Ar).

  • Charge: Add 7-bromo-6-chloroquinazolin-2-amine (6.0 g, 23 mmol) and anhydrous Dichloromethane (DCM, 60 mL).

  • Activation: Slowly add a solution of TMSCl (9.8 g, 90 mmol), followed immediately by DMF (6 mL).

  • Chlorination: Add Tetrabutylammonium chloride (7.78 g, 28 mmol) to the suspension. Stir the solution at room temperature (20–25 °C) for 1 hour.

  • In-Process Control: Monitor via LC-MS. The disappearance of the starting material mass (m/z 258) and the appearance of the product mass (m/z 277) validates completion.

  • Workup: Concentrate under reduced pressure, wash with cold water to remove ammonium salts, and dry the resulting solid to afford 7-bromo-2,6-dichloroquinazoline.

Protocol B: Regioselective SNAr at the C2 Position

Objective: Couple a heteroarylamine (e.g., a pyrazol-4-amine derivative) exclusively at the C2 position.

Causality of Reagents: N-Methyl-2-pyrrolidone (NMP) is utilized for its high boiling point and exceptional ability to solvate the polar Meisenheimer transition state. For less nucleophilic amines, para-toluenesulfonic acid (pTSA) is added to protonate the quinazoline ring nitrogens, further lowering the LUMO and accelerating the attack[1][4].

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere, charge a reactor with 7-bromo-2,6-dichloroquinazoline (1.0 eq) and the target amine nucleophile (1.05 - 1.15 eq).

  • Solvation & Catalysis: Add anhydrous NMP (approx. 10 volumes). Optional: If the amine is sterically hindered or electron-deficient, add pTSA·H₂O (0.25 eq).

  • Reaction: Heat the mixture to 70 °C – 100 °C with vigorous stirring for 2 to 3 hours.

  • Self-Validating Workup: Cool the reaction mixture to room temperature using a water bath. Slowly pour the mixture into rapidly stirring ice water (approx. 10–15 volumes relative to NMP).

  • Isolation: The sudden shift in solvent polarity forces the hydrophobic C2-substituted product to precipitate quantitatively. Collect the solids via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and yields for the SNAr of 7-bromo-2,6-dichloroquinazoline with various nucleophiles based on established patent literature[1][4].

ElectrophileNucleophileCatalyst / AdditiveSolvent & TempTimeRegioselectivityTypical Yield
7-Bromo-2,6-dichloroquinazolinePyrazol-4-amine derivativepTSA·H₂O (0.25 eq)NMP, 70 °C3 h>99% (C2 position)75–85%
7-Bromo-2,6-dichloroquinazoline5-Chloro-pyrazol-4-amineNoneNMP, 100 °C2 h>99% (C2 position)80–90%

Downstream Orthogonal Functionalization

Following the successful SNAr at the C2 position, the molecule retains two halogens: C6-Cl and C7-Br. This presents a powerful opportunity for orthogonal late-stage functionalization.

Because the Carbon-Bromine bond dissociation energy (~68 kcal/mol) is significantly lower than the Carbon-Chlorine bond (~81 kcal/mol), palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) will occur with strict chemoselectivity at the C7 position . This allows medicinal chemists to systematically explore Structure-Activity Relationships (SAR) at the C7 vector while leaving the C6-Cl intact for metabolic stability or subsequent extreme-condition functionalizations.

References

  • Source: PubMed Central (PMC)
  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO2021080929A1 - N-(heteroaryl)

Sources

Application

Application Note: 7-Bromo-2,6-dichloroquinazoline as a Privileged Scaffold in Kinase Inhibitor Drug Discovery

Introduction & Mechanistic Rationale In the landscape of targeted oncology and neurodegenerative disease therapeutics, the quinazoline heterocycle is a cornerstone pharmacophore, functioning primarily as an ATP-competiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and neurodegenerative disease therapeutics, the quinazoline heterocycle is a cornerstone pharmacophore, functioning primarily as an ATP-competitive hinge binder. However, classic 4-anilinoquinazolines (e.g., EGFR inhibitors) often suffer from off-target toxicity due to broad kinome cross-reactivity.

7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) [1] has emerged as a highly versatile, next-generation scaffold that circumvents these limitations. By leaving the C4 position unsubstituted and strategically placing halogens at the C2, C6, and C7 positions, this building block offers exquisite, orthogonal reactivity for medicinal chemists[2].

Causality of Structural Features:

  • N1/N3 Pyrimidine Core: Forms critical, bidentate hydrogen bonds with the kinase hinge region backbone (e.g., Met1911 in LRRK2).

  • C2-Chloro: Highly electrophilic due to the electron-withdrawing nature of the adjacent N1 and N3 atoms. It is primed for regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) with primary or secondary amines[3].

  • C7-Bromo: Provides a functional handle for late-stage, Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The lower bond dissociation energy of C-Br compared to C-Cl ensures strict chemoselectivity[2].

  • C6-Chloro: Modulates the pKa​ of the quinazoline nitrogens to enhance metabolic stability and perfectly occupies deep hydrophobic sub-pockets in specific kinases like LRRK2 and CDKs[4].

Target Biology: LRRK2 and Pathway Intervention

A primary application of the 7-bromo-2,6-dichloroquinazoline scaffold is the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[2]. Gain-of-function mutations in LRRK2 (predominantly G2019S) drive hyperphosphorylation of Rab GTPases (such as Rab10), leading to lysosomal dysfunction and the pathogenesis of Parkinson's Disease[3].

Derivatives of this scaffold act as potent, brain-penetrant LRRK2 inhibitors that block the ATP-binding pocket, halting the pathogenic signaling cascade.

LRRK2Pathway MutLRRK2 Mutant LRRK2 (G2019S) Hyperactive Kinase Rab10 Rab10 GTPase (Substrate) MutLRRK2->Rab10 Phosphorylates Inhibitor Quinazoline Inhibitor (Hinge Binder) Inhibitor->MutLRRK2 Blocks ATP Pocket PhosRab10 Phospho-Rab10 (Pathogenic State) Rab10->PhosRab10 Accumulation Lysosome Lysosomal Dysfunction & Neurotoxicity PhosRab10->Lysosome Induces

Fig 1: LRRK2 signaling cascade and therapeutic intervention via quinazoline inhibitors.

Synthetic Workflow & Orthogonal Reactivity

The synthesis of lead compounds from 7-bromo-2,6-dichloroquinazoline relies on a two-step, regioselective and chemoselective workflow. The distinct electronic environments of the C2 and C7 halogens allow for sequential functionalization without the need for complex protecting group strategies[2][3].

ScaffoldWorkflow A 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) B S_NAr Reaction at C2 (Amine Nucleophiles) A->B Step 1: Regioselective Substitution C Pd-Catalyzed Coupling at C7 (Suzuki/Buchwald) B->C Step 2: Chemoselective Cross-Coupling D Lead Compound (e.g., LRRK2/CDK Inhibitor) C->D Scaffold Decoration E In Vitro Kinase Profiling (TR-FRET Assay) D->E Biological Evaluation

Fig 2: Sequential functionalization workflow of the 7-bromo-2,6-dichloroquinazoline scaffold.

Experimental Protocols

Protocol 1: Regioselective SN​Ar at the C2 Position

This protocol details the coupling of a heteroaryl amine to the C2 position, a critical step in establishing the hinge-binding motif[3].

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere ( N2​ ), charge 7-bromo-2,6-dichloroquinazoline (1.0 eq, e.g., 10 mmol) and para-toluene sulfonic acid monohydrate (p-TsOH· H2​O , 0.25 eq)[3].

  • Solvation & Activation: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.3 M concentration. Stir at room temperature for 1 hour.

    • Causality: p-TsOH protonates the N1/N3 atoms of the quinazoline ring, significantly increasing the electrophilicity of the C2 carbon and stabilizing the transition state for nucleophilic attack.

  • Nucleophilic Attack: Add the target heteroaryl amine (e.g., 5-chloro-1-(2,2-difluoroethyl)pyrazol-4-amine, 1.1 eq)[2]. Warm the reaction to 70 °C and stir for 3 hours[3].

  • Workup: Cool to room temperature and quench by pouring into a 10-fold volume of ice water. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Self-Validation & QC: Analyze the crude product via LC-MS. The mass spectrum must show a mass shift corresponding to the loss of one chlorine atom. 2D NMR (HMBC) should be used to confirm regioselectivity; correlations between the incoming amine proton and the quinazoline C2 carbon validate that substitution occurred at C2, not C6.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C7

Following C2 substitution, the C7 bromine is leveraged to explore the solvent-exposed region of the kinase pocket[2].

  • Preparation: Combine the C2-substituted intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and Na2​CO3​ (2.0 eq) in a Schlenk flask.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the oxidation of the Palladium(0) catalyst to an inactive state.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Heat the mixture to 90 °C for 4 hours.

    • Causality: The C7-Br bond is weaker than the C6-Cl bond. At 90 °C, the Palladium catalyst undergoes oxidative addition exclusively at the C7 position, preserving the C6-Cl bond required for target binding[2].

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Self-Validation & QC: High-resolution mass spectrometry (HRMS) must confirm the replacement of the distinct bromine isotope pattern (1:1 ratio of M/M+2) with the target mass, while retaining the chlorine isotope pattern (3:1 ratio of M/M+2), proving absolute chemoselectivity.

Protocol 3: In Vitro TR-FRET Kinase Assay (LRRK2)

To evaluate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[3].

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized compound in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve[3].

  • Enzyme Reaction: In a 384-well plate, combine recombinant LRRK2 (G2019S mutant), the compound, and a peptide substrate.

  • ATP Addition: Initiate the reaction by adding ATP to a final concentration of 134 µM.

    • Causality: 134 µM represents the Km​ (Michaelis constant) for ATP in this system. Running the assay at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors and allows for accurate calculation of the inhibition constant ( Ki​ )[3].

  • Detection: Stop the reaction after 60 minutes and add a Terbium (Tb)-labeled anti-pERM antibody[3]. Read the plate using a TR-FRET compatible microplate reader.

    • Causality: TR-FRET utilizes a time delay before measuring fluorescence, completely eliminating background auto-fluorescence from the synthesized compounds—a common source of false positives in drug discovery.

  • Self-Validation & QC: Include a known LRRK2 inhibitor (e.g., MLi-2) as a positive control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 validates the assay's robustness and reliability.

Quantitative SAR Data Summary

The stepwise functionalization of the 7-bromo-2,6-dichloroquinazoline scaffold yields predictable and highly tunable Structure-Activity Relationships (SAR). Below is a representative summary of how modifications impact kinase inhibition[2][3][4].

Compound StageC2 SubstituentC6 SubstituentC7 SubstituentTarget KinaseIn Vitro IC50​ (nM)
Core Scaffold ChloroChloroBromoN/A> 10,000
Intermediate 5-chloro-pyrazol-4-amineChloroBromoLRRK2450
Lead Compound A 5-chloro-pyrazol-4-amineChloro1-methyl-1H-pyrazoleLRRK212
Lead Compound B Substituted Alkyl AmineChloroAryl GroupCDK25

Table 1: Representative SAR progression demonstrating the optimization of the scaffold into potent LRRK2 and CDK inhibitors.

References

  • 7-bromo-2,6-dichloroquinazoline 2385181-32-6 wiki - Guidechem Source: Guidechem URL
  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • WO2021080929A1 - N-(heteroaryl)
  • WO2019213403A1 - Inhibitors of cyclin-dependent kinases Source: Google Patents URL

Sources

Method

High-Throughput Synthesis of LRRK2 Inhibitor Analogues via Orthogonal Diversification of 7-Bromo-2,6-dichloroquinazoline

Executive Summary & Scientific Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. In the context of neurodegenerative disorders, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. In the context of neurodegenerative disorders, specifically Parkinson's Disease (PD), the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a highly validated therapeutic target[1]. Mutations in LRRK2 (e.g., G2019S) lead to hyperphosphorylation of Rab GTPases, causing lysosomal dysfunction and dopaminergic neurodegeneration.

To discover potent, brain-penetrant LRRK2 inhibitors, high-throughput screening (HTS) libraries must be constructed using highly versatile building blocks. 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) serves as an optimal core scaffold for this purpose[2]. Its unique halogen substitution pattern enables strictly orthogonal, regioselective functionalization:

  • C2-Position (-Cl): Highly electrophilic due to the flanking nitrogen atoms. Undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with aliphatic and heteroaryl amines.

  • C7-Position (-Br): Activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond relative to C–Cl.

  • C6-Position (-Cl): Remains electronically and sterically inert under standard library synthesis conditions, serving as a lipophilic anchor to block metabolic oxidation (CYP450) and improve half-life.

LRRK2Pathway I Quinazoline Analogue (LRRK2 Inhibitor) L Mutant LRRK2 Kinase (e.g., G2019S) I->L Inhibits R Rab GTPases (Hyperphosphorylation) L->R Phosphorylates V Vesicular Trafficking & Lysosomal Dysfunction R->V Impairs N Dopaminergic Neurodegeneration V->N Causes

Figure 2: Mechanism of LRRK2 inhibition by quinazoline analogues in Parkinson's disease.

Experimental Workflows & Protocols

The following protocols detail a self-validating system for generating a library of analogues. The sequence relies on a non-aqueous diazotization to synthesize the core, followed by divergent two-step functionalization.

SynthesisLogic A 7-Bromo-6-chloro quinazolin-2-amine B Non-Aqueous Diazotization A->B C 7-Bromo-2,6-dichloro quinazoline B->C D C2-SNAr (Amine Input) C->D Step 1 E C7-Suzuki (Boronic Input) D->E Step 2 F HTS Library Generation E->F Validation

Figure 1: Divergent synthesis workflow for generating quinazoline HTS libraries.

Protocol 1: Synthesis of the 7-Bromo-2,6-dichloroquinazoline Core

Conversion of the 2-amino precursor to the 2-chloro core via Sandmeyer-type chemistry[3].

Causality & Design Rationale: Aqueous diazotization of 2-aminoquinazolines inevitably leads to hydrolysis, yielding the thermodynamically stable quinazolin-2(1H)-one. To prevent this, a strictly non-aqueous system is employed. Trimethylsilyl chloride (TMSCl) and DMF act as a moisture scavenger and activating system, while tetrabutylammonium chloride (TBACl) provides a highly organic-soluble chloride source to outcompete any residual nucleophiles[3]. tert-Butyl nitrite (t-BuONO) serves as the organic-soluble diazotizing agent.

Step-by-Step Methodology:

  • Preparation: Charge a rigorously dried flask with 7-bromo-6-chloroquinazolin-2-amine (1.0 eq) under an inert argon atmosphere.

  • Activation: Suspend the starting material in anhydrous Dichloromethane (DCM, 10 volumes). Add TMSCl (3.9 eq) and catalytic DMF (0.1 volumes). Stir at room temperature (RT) for 1 hour.

  • Chloride Loading: Add TBACl (1.2 eq) in one portion. Warm the reaction mixture to 50 °C.

  • Diazotization: Dropwise, add t-BuONO (3.0 eq) over 15 minutes to control the exothermic generation of nitrogen gas. Maintain stirring at 50 °C for 1 hour[4].

  • Quench & Workup: Cool to RT. Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Control (IPC): Validate via LC-MS.

    • Expected Shift: Disappearance of starting material ( m/z [M+H]⁺ ~258) and appearance of the product ( m/z [M+H]⁺ ~277). The mass spectrum must exhibit a characteristic isotopic cluster for one Bromine and two Chlorines (M, M+2, M+4, M+6).

Protocol 2: Library Dimension 1 – SNAr at the C2 Position

Regioselective amine functionalization for hinge-binder diversification.

Causality & Design Rationale: The C2-chloride is highly activated by the adjacent N1 and N3 atoms. By using a polar aprotic solvent (NMP) and moderate heating, aliphatic or heteroaryl amines exclusively attack the C2 position via a Meisenheimer complex[2]. The C6-Cl and C7-Br remain untouched.

Step-by-Step Methodology (96-Well Plate Format):

  • Dispensation: Dispense 7-bromo-2,6-dichloroquinazoline (0.1 mmol, 1.0 eq) into a 96-well reaction block.

  • Amine Addition: Add a unique amine from the screening library (1.05 eq) to each well.

  • Reaction: Add N-Methyl-2-pyrrolidone (NMP, 0.5 mL) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to each well. Seal the block and heat at 100 °C for 2 hours[2].

  • Quench: Cool the block to RT. Add ice-cold water (1.5 mL) to each well to precipitate the product.

  • IPC: Filter or centrifuge. LC-MS validation should show complete displacement of the C2-Cl (loss of 35 Da, addition of amine mass).

Protocol 3: Library Dimension 2 – Late-Stage Suzuki Coupling at the C7 Position

Exploiting the C7-Br bond for solvent-exposed region targeting.

Causality & Design Rationale: Palladium(0) undergoes oxidative addition into the C7–Br bond significantly faster than the C6–Cl bond. This allows for selective late-stage introduction of aryl/heteroaryl groups at C7, locking the C6-Cl in place for metabolic stability.

Step-by-Step Methodology:

  • Setup: To the crude C2-functionalized intermediates, add a diverse array of boronic acids/pinacol esters (1.2 eq).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

  • Solvent & Reaction: Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1, 1 mL). Seal and heat at 90 °C for 4 hours.

  • Purification: Filter through a high-throughput Celite/Silica plug to remove Pd black. Concentrate via vacuum centrifugation (SpeedVac).

  • IPC: Final LC-MS validation must confirm the disappearance of the bromine isotope pattern, leaving only the single C6-chlorine signature.

Quantitative Data & Reactivity Summary

The following table summarizes the orthogonal reactivity profile of the scaffold, which is critical for programming automated synthesis platforms.

PositionSubstituentReactivity ModePreferred Reagents & ConditionsPurpose in HTS Library Design
C2 -ClHigh (Electrophilic)Amines, NMP, DIPEA, 100 °C (SNAr)Diversification of the kinase hinge-binding motif.
C7 -BrModerate (Oxidative)Boronic acids, Pd(0), Base, 90 °C (Suzuki)Targeting the solvent-exposed region for selectivity.
C6 -ClLow (Inert)Unreactive under standard library conditionsRetained for lipophilic anchoring and CYP450 blocking.

References

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents.
  • WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents.

Sources

Application

Application Notes and Protocols for Catalytic Amination of 7-Bromo-2,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinazoline Scaffold The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the quinazoline nucleus allows for the fine-tuning of its pharmacological profile. The 7-Bromo-2,6-dichloroquinazoline building block, with its three distinct reactive sites, offers a versatile platform for the synthesis of diverse compound libraries, making it a valuable asset in drug discovery programs. This document provides a comprehensive guide to the catalytic amination of this trifunctionalized building block, with a focus on achieving regioselectivity to enable the systematic exploration of chemical space.

The Challenge of Regioselectivity

The 7-Bromo-2,6-dichloroquinazoline molecule presents a unique challenge in synthetic chemistry: how to selectively functionalize one of the three halogenated positions while leaving the others intact for subsequent modifications. The reactivity of the C-Br bond versus the two C-Cl bonds, as well as the subtle differences between the C2-Cl and C6-Cl positions, must be carefully considered to achieve the desired synthetic outcome.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl.[1] This suggests that the C7-Br bond can be selectively targeted under milder conditions compared to the more robust C-Cl bonds. Furthermore, the electronic environment of the quinazoline ring influences the reactivity of the two chloro-substituents. The C2 and C4 positions in quinazolines are generally more activated towards nucleophilic attack compared to positions on the benzene ring due to the electron-withdrawing nature of the pyrimidine ring.[2] In the case of 2,6-dichloroquinolines, the C2 position has been shown to be highly reactive in palladium-catalyzed aminations.[3][4]

Synthesis of the 7-Bromo-2,6-dichloroquinazoline Building Block

Proposed Synthesis of 7-Bromo-2,6-dichloroquinazoline:

A potential starting point could be a suitably substituted anthranilic acid derivative, which can be cyclized to form the quinazoline core. Subsequent chlorination would then yield the desired product. For instance, a process analogous to the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone could be adapted.[5] Another approach could involve the synthesis of 7-bromo-2-hydroxyquinoline, which can then be chlorinated.[6]

Illustrative Synthetic Workflow:

A Substituted Anthranilic Acid B Cyclization A->B Formamide or similar reagent C 7-Bromo-2,6-dihydroxyquinazoline B->C D Chlorination (e.g., POCl3) C->D E 7-Bromo-2,6-dichloroquinazoline D->E

Caption: Proposed synthetic workflow for 7-Bromo-2,6-dichloroquinazoline.

Regioselective Catalytic Amination Strategies

The selective amination of 7-Bromo-2,6-dichloroquinazoline can be achieved by carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, base, and temperature. The following sections outline protocols for targeting each of the three positions.

Protocol 1: Selective Amination at the C7-Bromo Position

Leveraging the higher reactivity of the C-Br bond, a selective Buchwald-Hartwig amination can be performed under relatively mild conditions, leaving the two C-Cl bonds untouched.

Reaction Scheme:

7-Bromo-2,6-dichloroquinazoline + Amine --(Pd catalyst, Ligand, Base)--> 7-Amino-2,6-dichloroquinazoline

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 7-Bromo-2,6-dichloroquinazoline (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand like XPhos, 4-10 mol%), and a mild base such as Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Key Considerations for C7 Selectivity:

  • Temperature: Lower temperatures will favor the reaction at the more reactive C-Br bond.

  • Catalyst System: The choice of ligand is crucial. Less reactive catalyst systems may be sufficient for the C-Br bond and less likely to activate the C-Cl bonds.

Protocol 2: Selective Amination at the C2-Chloro Position

The C2 position is expected to be the more reactive of the two chloro-substituents due to its proximity to the quinazoline nitrogen atoms. Following the initial amination at the C7 position, a subsequent amination can be directed to the C2 position by employing more forcing conditions.

Reaction Scheme:

7-Amino-2,6-dichloroquinazoline + Amine --(Pd catalyst, Ligand, Base)--> 7-Amino-2-amino-6-chloroquinazoline

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 7-amino-2,6-dichloroquinazoline starting material (1.0 eq.), the desired amine (1.2-2.0 eq.), a robust palladium catalyst system such as a palladacycle precatalyst (e.g., G3 or G4 precatalysts, 1-3 mol%) or a combination of Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos, 2-6 mol%), and a strong base such as NaOtBu or LHMDS (1.5-2.5 eq.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Degas the mixture thoroughly with an inert gas.

  • Reaction Conditions: Heat the reaction mixture to a higher temperature, typically between 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Key Considerations for C2 Selectivity:

  • Catalyst System: A more active catalyst system is generally required to activate the C-Cl bond compared to the C-Br bond. Sterically hindered and electron-rich phosphine ligands are often effective.[7]

  • Base: Stronger bases are typically necessary to facilitate the deprotonation of the amine and promote the catalytic cycle for the less reactive C-Cl bond.

Protocol 3: Amination at the C6-Chloro Position

The C6-chloro position is anticipated to be the least reactive site. Amination at this position would typically be performed after the other two positions have been functionalized. This would require the most forcing reaction conditions.

Reaction Scheme:

7-Amino-2-amino-6-chloroquinazoline + Amine --(Pd catalyst, Ligand, Base)--> 7-Amino-2-amino-6-aminoquinazoline

Detailed Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, combine the 7-amino-2-amino-6-chloroquinazoline (1.0 eq.), the desired amine (1.5-3.0 eq.), a highly active palladium catalyst system, such as a palladacycle precatalyst or a combination of a palladium source with a highly electron-rich and sterically demanding ligand (e.g., tBuXPhos), and a strong base (e.g., NaOtBu or KHMDS).

  • Solvent and Degassing: Add a high-boiling point, anhydrous, and degassed solvent such as xylenes or diglyme.

  • Reaction Conditions: Heat the reaction mixture to temperatures above 120 °C, potentially up to 150 °C, under sealed-tube conditions. Careful monitoring of the reaction is essential.

  • Work-up and Purification: Follow the standard work-up and purification procedures.

Key Considerations for C6 Amination:

  • High Temperatures: Significantly higher temperatures are likely necessary to achieve amination at the less activated C6 position.

  • Robust Catalyst: A highly robust and active catalyst that can withstand the harsh reaction conditions is crucial for success.

Summary of Recommended Reaction Conditions

PositionCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)
C7-Br Pd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃ (1.5-2.0)Dioxane80-100
C2-Cl G3-Palladacycle (1-3)-NaOtBu (1.5-2.5)Toluene100-120
C6-Cl Pd(OAc)₂ (5-10)tBuXPhos (10-20)KHMDS (2.0-3.0)Xylenes>120

Note: These are starting recommendations and may require optimization for specific amine substrates.

Visualization of Regioselective Amination Strategy

A 7-Bromo-2,6-dichloroquinazoline B 7-Amino-2,6-dichloroquinazoline A->B Protocol 1 (Mild Conditions) C 7-Amino-2-amino-6-chloroquinazoline B->C Protocol 2 (Forcing Conditions) D 7,2,6-Triaminoquinazoline C->D Protocol 3 (Harsh Conditions)

Caption: Stepwise amination strategy for 7-Bromo-2,6-dichloroquinazoline.

Conclusion

The 7-Bromo-2,6-dichloroquinazoline building block is a powerful tool for the synthesis of novel, polysubstituted quinazoline derivatives. By understanding the principles of regioselectivity in palladium-catalyzed amination reactions and by carefully selecting the appropriate reaction conditions, researchers can selectively functionalize each of the three halogenated positions. The protocols and strategies outlined in these application notes provide a solid foundation for the successful utilization of this versatile building block in drug discovery and development programs. Further optimization for specific substrates will likely be necessary to achieve optimal results.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Techniques Using 7-Bromo-2,6-dichloroquinazoline

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Application Area: Kinase Inhibitor Synthesis (e.g., LRRK2 inhibitors for Parkinson's Disease), High-Throughput Lead Optimization Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Application Area: Kinase Inhibitor Synthesis (e.g., LRRK2 inhibitors for Parkinson's Disease), High-Throughput Lead Optimization

Introduction and Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved small-molecule tyrosine kinase inhibitors and emerging therapeutics[1]. Specifically, 7-Bromo-2,6-dichloroquinazoline serves as a highly versatile, poly-electrophilic building block. Its unique halogenation pattern allows for regioselective functionalization: the highly reactive C2 and C4 positions are primed for Nucleophilic Aromatic Substitution ( SN​Ar ), while the C7-bromo and C6-chloro substituents offer orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2][3].

Historically, the stepwise functionalization of such highly halogenated quinazolines required prolonged reflux conditions, resulting in poor atom economy, product degradation, and complex impurity profiles. The integration of microwave-assisted organic synthesis (MAOS) addresses these bottlenecks by providing rapid, uniform dielectric heating, thereby accelerating reaction kinetics, improving regioselectivity, and boosting overall yields[4][5]. This application note details optimized microwave protocols for utilizing 7-Bromo-2,6-dichloroquinazoline in the rapid generation of LRRK2 inhibitor precursors[3].

Mechanistic Insights: Microwave vs. Conventional Heating

Microwave irradiation directly couples with the dipoles of the solvent and the polar quinazoline intermediates. Unlike conventional conductive heating, which relies on thermal gradients and often leads to localized superheating (causing degradation), microwave heating is volumetric and instantaneous.

In the context of 7-Bromo-2,6-dichloroquinazoline:

  • Kinetic Control in SN​Ar : The C4 position is typically the most electrophilic due to the combined electron-withdrawing effects of the pyrimidine ring nitrogens. Microwave irradiation at precisely controlled temperatures (e.g., 80–100 °C) allows for rapid, quantitative C4-amination in minutes, effectively freezing out the C2-amination byproducts that typically form during prolonged thermal heating[4].

  • Activation of the C7-Bromine: For subsequent cross-coupling, the C7 C-Br bond is selectively activated over the C6 C-Cl bond using palladium catalysis. Microwave heating at 120–130 °C overcomes the activation energy barrier for oxidative addition rapidly, minimizing protodehalogenation side reactions[6].

Experimental Workflows and Protocols

Protocol A: Regioselective C4-Amination via Microwave-Assisted SN​Ar

Objective: To install a primary or secondary amine at the C4 position of 7-Bromo-2,6-dichloroquinazoline.

Materials:

  • 7-Bromo-2,6-dichloroquinazoline (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 7-Bromo-2,6-dichloroquinazoline (500 mg) in 4.0 mL of anhydrous THF.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) dropwise, followed by DIPEA (2.0 eq). The reaction mixture will typically undergo a slight color change.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry N2​ for 1 minute to prevent oxidative degradation.

  • Microwave Irradiation: Place the vial in a monomode microwave synthesizer. Program the instrument to heat to 90 °C for 10 minutes with a maximum power output of 50 W and active cooling engaged (to maintain precise temperature control).

  • Workup: Upon completion and automated cooling to room temperature, dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3​ (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude product is typically >92% pure (by LC-MS) and can be used directly in Protocol B.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling at C7

Objective: To selectively couple an aryl/heteroaryl boronic acid at the C7 position, leaving the C6-chloro and C2-chloro groups intact for late-stage functionalization.

Materials:

  • C4-functionalized 7-bromo-2,6-dichloroquinazoline intermediate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • K2​CO3​ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the C4-functionalized intermediate, arylboronic acid, and the palladium catalyst.

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and the aqueous K2​CO3​ solution (1 mL).

  • Degassing: Sparge the biphasic mixture with N2​ for 5 minutes. This is critical to prevent catalyst poisoning and homocoupling of the boronic acid.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes (Max power: 80 W)[6].

  • Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Microwave vs. Conventional Heating

The following table summarizes the performance metrics of the protocols described above compared to traditional thermal methods.

Reaction StepMethodTemp (°C)TimeYield (%)Regioselectivity (C4:C2)
C4-Amination Conventional (Reflux)65 (THF)12 hours68%85:15
C4-Amination Microwave 90 10 min 94% >98:2
C7-Suzuki Coupling Conventional (Oil Bath)10018 hours55%N/A (High dehalogenation)
C7-Suzuki Coupling Microwave 120 15 min 88% N/A (Clean profile)

Table 1: Comparative efficiency of microwave-assisted synthesis versus conventional thermal heating for 7-Bromo-2,6-dichloroquinazoline functionalization.

Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways enabled by microwave irradiation.

Microwave-assisted orthogonal functionalization workflow for 7-Bromo-2,6-dichloroquinazoline.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones ResearchGate[Link]

  • Fast and efficient synthesis of quinazoline derivatives Morressier[Link]

  • Microwave-Assisted, Metal-Free, Base-Mediated C–N Bond Formation/Cleavage: Synthesis of Benzimidazo[1,2-a]quinazoline Derivatives ACS Sustainable Chemistry & Engineering[Link]

  • A Microwave Improvement in the Synthesis of the Quinazoline Scaffold Academia.edu[Link]

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Google P
  • WO2021080929A1 - N-(heteroaryl)

Sources

Application

Solvent selection guide for 7-Bromo-2,6-dichloroquinazoline substitution reactions

Solvent Selection Guide for Nucleophilic Aromatic Substitution Reactions of 7-Bromo-2,6-dichloroquinazoline Introduction The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvent Selection Guide for Nucleophilic Aromatic Substitution Reactions of 7-Bromo-2,6-dichloroquinazoline

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] 7-Bromo-2,6-dichloroquinazoline is a key intermediate for the synthesis of novel quinazoline derivatives, offering three potential sites for nucleophilic substitution. The regioselective substitution of the chlorine atoms at the C2 and C6 positions is crucial for the development of targeted therapeutics. This guide provides a comprehensive overview of solvent selection for nucleophilic aromatic substitution (SNAr) reactions on 7-Bromo-2,6-dichloroquinazoline, offering theoretical insights and practical protocols for researchers, scientists, and drug development professionals.

The reactivity of halo-quinazolines in SNAr reactions is highly dependent on the electronic nature of the ring system and the position of the leaving groups. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the chlorine atoms towards nucleophilic attack. Generally, in 2,4-dichloroquinazolines, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3] For 7-Bromo-2,6-dichloroquinazoline, a similar consideration of electrophilicity at the C2 and C6 positions is paramount for achieving regioselectivity.

Theoretical Considerations for Solvent Selection in SNAr Reactions

The choice of solvent is a critical parameter in SNAr reactions, as it can significantly influence the reaction rate, yield, and regioselectivity.[4][5] Solvents can stabilize or destabilize the reactants, intermediates, and transition states, thereby altering the activation energy of the reaction.[6] The key solvent properties to consider are polarity, proticity, and the ability to solvate ions.

The SNAr Mechanism: A Two-Step Process

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[7][8]

  • Leaving Group Elimination: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion.

SNAr_Mechanism Reactants 7-Bromo-2,6-dichloroquinazoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Product + Cl⁻ Intermediate->Product Step 2: Leaving Group Elimination

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Solvent Classes and Their Impact

1. Polar Aprotic Solvents:

  • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).[3][9]

  • Mechanism of Action: These solvents possess large dipole moments and can solvate cations effectively through dipole-ion interactions, leaving the anionic nucleophile relatively "naked" and more reactive.[6][8][9] They do not have acidic protons and therefore cannot form hydrogen bonds with the nucleophile, which would otherwise reduce its nucleophilicity.[9][10] Polar aprotic solvents are generally the preferred choice for SNAr reactions as they tend to accelerate the rate-determining nucleophilic attack.[8]

  • Advantages:

    • Significantly increase reaction rates.[9]

    • Enhance the reactivity of weak nucleophiles.

    • Good solvating power for a wide range of reactants.

  • Disadvantages:

    • Can be difficult to remove due to high boiling points (e.g., DMF, DMSO).

    • Some, like DMF, can decompose in the presence of strong bases or at high temperatures to form nucleophilic byproducts (e.g., dimethylamine).[8]

2. Polar Protic Solvents:

  • Examples: Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).[3]

  • Mechanism of Action: These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[10] They can solvate both the cation and the anion of the nucleophile. While they can stabilize the charged Meisenheimer intermediate, their strong solvation of the anionic nucleophile through hydrogen bonding significantly reduces its reactivity, thereby slowing down the reaction rate compared to polar aprotic solvents.[6][9]

  • Advantages:

    • Often less expensive and more environmentally benign than polar aprotic solvents.

    • Can be effective when using highly reactive nucleophiles.

    • Useful in cases where the nucleophile is a salt that is only soluble in protic media.

  • Disadvantages:

    • Generally lead to slower reaction rates for SNAr.[9]

    • Can act as competing nucleophiles (solvolysis), especially at elevated temperatures.

3. Nonpolar Solvents:

  • Examples: Toluene, Hexane, Dioxane.

  • Mechanism of Action: These solvents do not effectively solvate charged species. Consequently, ionic nucleophiles often have poor solubility and reactivity in nonpolar solvents.

  • Recommendation: Generally not recommended for SNAr reactions involving charged nucleophiles unless a phase-transfer catalyst is employed.

Solvent_Selection_Workflow Start Start: Select Nucleophile and Desired Regioselectivity Nucleophile_Strength Is the Nucleophile Strong/Highly Reactive? Start->Nucleophile_Strength Desired_Rate Is a Fast Reaction Rate Critical? Nucleophile_Strength->Desired_Rate No Solvolysis_Risk Is Solvolysis a Potential Side Reaction? Nucleophile_Strength->Solvolysis_Risk Yes Polar_Aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) Desired_Rate->Polar_Aprotic Yes Polar_Protic Consider Polar Protic Solvent (e.g., EtOH, IPA) Desired_Rate->Polar_Protic No Solvolysis_Risk->Polar_Aprotic No Solvolysis_Risk->Polar_Protic Yes Troubleshoot Troubleshoot: - Adjust Temperature - Change Base - Screen Other Solvents Polar_Aprotic->Troubleshoot Polar_Protic->Troubleshoot

Caption: A workflow for selecting the appropriate solvent class.

Comparative Data for Solvent Selection

The following table provides a summary of expected outcomes for the monosubstitution of 7-Bromo-2,6-dichloroquinazoline with a generic amine nucleophile (e.g., aniline) in various solvents. The data is extrapolated from general principles of SNAr reactions on related heterocyclic systems.[3][11]

Solvent ClassSolventExpected Reaction TimeExpected YieldKey Considerations
Polar Aprotic DMF2-6 hoursHighExcellent solvating power. High boiling point can make removal difficult. Potential for decomposition with strong bases.[8]
DMSO2-6 hoursHighSimilar to DMF, but often gives slightly faster rates. Very high boiling point.[8][12]
MeCN8-24 hoursModerate to HighLower boiling point, easier to remove. May have lower solubility for some starting materials.
THF12-48 hoursModerateLower polarity than other aprotic polar solvents. Often used in combination with other solvents or for specific cases.[3]
Polar Protic Ethanol24-72 hoursModerateSlower reaction rates due to nucleophile solvation.[9] Risk of solvolysis at high temperatures.
IPA24-72 hoursModerateSimilar to ethanol, but less polar.
Nonpolar Toluene> 72 hoursLow to NonePoor solubility of most nucleophiles. Not generally recommended without a phase-transfer catalyst.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution in a Polar Aprotic Solvent (DMF)

This protocol is suitable for a wide range of amine, thiol, and alcohol nucleophiles.

Materials and Reagents:

  • 7-Bromo-2,6-dichloroquinazoline

  • Nucleophile (e.g., aniline, 1.1 eq)

  • Base (e.g., K₂CO₃ or DIPEA, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 7-Bromo-2,6-dichloroquinazoline (1.0 eq) and the base (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the nucleophile (1.1 eq) to the stirring solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water (3x) to remove DMF.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution in a Polar Protic Solvent (Ethanol)

This protocol is an alternative for highly reactive nucleophiles or when a less hazardous solvent is preferred.

Materials and Reagents:

  • 7-Bromo-2,6-dichloroquinazoline

  • Nucleophile (e.g., a reactive aliphatic amine, 1.1 eq)

  • Ethanol (reagent grade)

  • Base (optional, depending on the nucleophile)

  • Standard work-up reagents

Procedure:

  • In a round-bottom flask, dissolve 7-Bromo-2,6-dichloroquinazoline (1.0 eq) in ethanol.

  • Add the nucleophile (1.1 eq). If the nucleophile is an amine salt, a base may be required to liberate the free amine.

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 24-72 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Perform a standard aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

The selection of an appropriate solvent is a critical step in the successful synthesis of 7-bromo-2,6-disubstituted quinazolines via nucleophilic aromatic substitution. Polar aprotic solvents such as DMF and DMSO are generally the most effective for achieving high yields and reasonable reaction times by enhancing the reactivity of the nucleophile. However, polar protic solvents like ethanol can be viable alternatives, particularly with highly reactive nucleophiles or when milder conditions are desired. Careful consideration of the interplay between the nucleophile, solvent, and reaction temperature is essential for optimizing the regioselective synthesis of these valuable medicinal chemistry scaffolds.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20).
  • Nucleophilic Substitution Reactions. (n.d.).
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27).
  • Nucleophilic Substitution Reactions | Thermo Fisher Scientific - JP. (n.d.).
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (n.d.).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
  • (PDF)
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC. (n.d.).
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. (2019, November 27).
  • for Nucleophilic Substitution of 4,7-Dichloroquinoline - Benchchem. (n.d.).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem. (n.d.).
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.).
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents - Semantic Scholar. (n.d.).
  • Synthesis of quinazolines - Organic Chemistry Portal. (n.d.).
  • for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzo
  • Protic Reaction Media for Nucleophilic Substitution Reactions - IntechOpen. (2020, June 11).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. (n.d.).
  • mechanism of nucleophilic substitution on dichloro-s-triazines - Benchchem. (n.d.).
  • for Nucleophilic Substitution Reactions on the Quoxaline Ring - Benchchem. (n.d.).
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. (n.d.).
  • 959237-68-4|7-Bromo-2,4-dichloroquinazoline|BLD Pharm. (n.d.).
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds - Benchchem. (n.d.).
  • 7-bromo-2,4-dichloro-6-fluoroquinazoline - PubChemLite. (n.d.).
  • 85-5406-62 7-Bromo-2,4-dichloroquinazoline 25mg CAS No:959237-68-4 439461. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 7-Bromo-2,6-dichloroquinazoline multi-step synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the multi-step synthesis of 7-Bromo-2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the multi-step synthesis of 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6).

This compound is a highly valued intermediate, particularly in the development of LRRK2 kinase inhibitors for Parkinson's disease [1]. However, its synthesis—typically proceeding via the cyclization of 4-bromo-5-chloro-2-fluorobenzaldehyde followed by a non-aqueous Sandmeyer-type chlorination [2]—is notoriously sensitive to environmental factors and reagent stoichiometry.

Below is our comprehensive troubleshooting guide, optimized reaction data, and self-validating protocols to ensure reproducible, high-yield scale-ups.

Part 1: Diagnostic Workflow & Logical Relationships

To effectively troubleshoot yield drops, you must first isolate the chemical failure point. The flowchart below maps the mechanistic divergence points where the synthesis commonly fails.

TroubleshootingTree A Low Yield in 7-Bromo-2,6-dichloroquinazoline B Identify Problem Stage A->B C Stage 1: Cyclization (<60% Conversion) B->C HPLC shows unreacted SM D Stage 2: Chlorination (High 2-OH Byproduct) B->D LC-MS shows [M+H]+ 260 (2-OH) E Moisture in DMA or Wet Guanidine C->E F Trace Water in DCM/DMF or Fast t-BuONO Addition D->F G Action: Rigorous Drying & Inert Atmosphere E->G H Action: Anhydrous Solvents, Controlled 50°C Addition F->H

Logical troubleshooting workflow for 7-bromo-2,6-dichloroquinazoline synthesis.

Part 2: Frequently Asked Questions (Troubleshooting Causality)

Q1: During the Stage 1 cyclization (using guanidine carbonate and Cs₂CO₃), my reaction stalls at 50-60% conversion. Why is the starting material not fully consumed? The Causality: The initial step relies on a Nucleophilic Aromatic Substitution (S_NAr) where the free guanidine base displaces the fluoride on 4-bromo-5-chloro-2-fluorobenzaldehyde. If your DMA (dimethylacetamide) solvent or guanidine carbonate contains trace moisture, the highly basic Cs₂CO₃ will generate hydroxide ions. Hydroxide is a smaller, harder nucleophile that outcompetes guanidine, converting your starting material into 4-bromo-5-chloro-2-hydroxybenzaldehyde. This phenol derivative cannot undergo the desired cyclization, effectively permanently capping your yield. The Fix: Use anhydrous DMA (<50 ppm water). Pre-dry the guanidine carbonate in a vacuum oven at 60 °C overnight.

Q2: In the Stage 2 chlorination, I am seeing up to 30% of a byproduct with an [M+H]⁺ of ~260 Da. What is this, and how do I suppress it? The Causality: An [M+H]⁺ of 260 corresponds to the 2-hydroxyquinazoline byproduct. Stage 2 is a non-aqueous Sandmeyer reaction [1]. tert-Butyl nitrite (t-BuONO) diazotizes the 2-amine, creating a highly electrophilic diazonium intermediate. If any water is present in the DCM/DMF mixture, it acts as a nucleophile, attacking the diazonium species before the chloride ion can. The Fix: Ensure absolute anhydrous conditions. The addition of Trimethylsilyl chloride (TMSCl) acts partially as a water scavenger, but its primary role is to provide the chloride source. Do not rely on TMSCl to dry your solvent.

Q3: Why is Tetrabutylammonium chloride (TBACl) necessary if TMSCl is already present in large excess? The Causality: TMSCl is highly covalent. In a DCM-dominant solvent system, the concentration of "naked" nucleophilic chloride ions is remarkably low. TBACl acts as a phase-transfer catalyst and a highly soluble source of ionic chloride. It saturates the organic phase with chloride ions, ensuring that the rate of chloride attack on the diazonium intermediate vastly outpaces the rate of thermal decomposition of the diazonium salt.

Q4: Can I add the tert-butyl nitrite all at once to save time during scale-up? The Causality: Absolutely not. The diazotization process is highly exothermic and generates N₂ gas. Bulk addition will cause a thermal runaway. If the internal temperature spikes above 60 °C, the diazonium intermediate will decompose via homolytic cleavage before the S_NAr chloride trapping can occur, resulting in complex tar mixtures and drastically reduced yields.

Part 3: Quantitative Reaction Optimization Data

The following table summarizes our internal optimization data for the Sandmeyer chlorination step (Stage 2). Notice the direct correlation between t-BuONO addition time, temperature control, and the suppression of the 2-OH byproduct.

TMSCl (eq)TBACl (eq)t-BuONO Add. TimeInternal Temp (°C)Isolated Yield (%)2-OH Byproduct (%)Outcome / Observation
2.00.05 min5045%35%Chloride starvation; water scavenges diazonium.
4.01.25 min5062%18%Rapid N₂ evolution; partial thermal decomposition.
4.01.260 min7055%15%High temp causes diazonium homolytic cleavage.
4.0 1.2 60 min 50 88% <2% Optimal conditions; controlled kinetics.

Part 4: Self-Validating Experimental Protocol

This protocol details the optimized transformation of 7-bromo-6-chloroquinazolin-2-amine to 7-bromo-2,6-dichloroquinazoline [2]. It is designed as a "self-validating system"—meaning physical observations at each step confirm mechanistic success.

Reagents:

  • 7-Bromo-6-chloroquinazolin-2-amine: 1.0 eq (e.g., 6.0 g, 23 mmol)

  • TMSCl: 3.9 - 4.0 eq (9.8 g, 90 mmol)

  • Tetrabutylammonium chloride (TBACl): 1.2 eq (7.78 g, 28 mmol)

  • tert-Butyl nitrite (t-BuONO): 3.0 eq (7.14 g, 69 mmol)

  • Anhydrous DCM / DMF (10:1 ratio)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 4-necked round-bottom flask equipped with an overhead stirrer, internal thermocouple, and reflux condenser. Purge with dry N₂ for 15 minutes.

  • Substrate Charging: Charge the flask with 7-bromo-6-chloroquinazolin-2-amine under N₂. Add anhydrous DCM (60 mL) followed by anhydrous DMF (6 mL).

    • Validation Check: The mixture will be a heterogeneous suspension. DMF is critical here; it acts as a catalytic formylating agent for TMSCl activation and solubilizes the transient diazonium species.

  • Activation: Inject TMSCl dropwise at room temperature. Stir for 1 hour.

    • Validation Check: The suspension should clarify slightly and change texture as the amine coordinates with the silicon/acidic environment.

  • Chloride Saturation: Add TBACl in one portion. Heat the reactor to an internal temperature of exactly 50 °C.

  • Diazotization (Critical Step): Load t-BuONO into a syringe pump. Add dropwise over exactly 60 minutes.

    • Validation Check: You must observe steady, controlled effervescence (N₂ gas evolution). If the solution turns deep black/brown rapidly, your addition is too fast, and the diazonium is decomposing. A healthy reaction maintains a pale yellow to orange hue with continuous, manageable bubbling.

    • Safety/Yield Check: If the internal temperature drops below 45 °C, pause addition. Diazonium will accumulate and can trigger a delayed, violent exotherm.

  • Completion & Quench: Stir for an additional 1 hour at 50 °C post-addition. Cool to 0 °C using an ice bath. Quench slowly with saturated aqueous NH₄Cl (200 mL).

  • Workup: Extract with DCM (2 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-bromo-2,6-dichloroquinazoline.

References

  • N-(heteroaryl)
  • Source: Google Patents (WO2022051337A1)
Optimization

Technical Support Center: Optimizing Reaction Temperature for 7-Bromo-2,6-dichloroquinazoline Cross-Coupling

Welcome to the Technical Support Center. As application scientists working in drug development, we frequently encounter challenges when functionalizing polyhalogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists working in drug development, we frequently encounter challenges when functionalizing polyhalogenated heterocycles. 7-Bromo-2,6-dichloroquinazoline (CAS 2385181-32-6)[1] is a highly privileged scaffold, particularly in the synthesis of complex kinase inhibitors such as LRRK2 modulators[2].

However, achieving strict regioselectivity during cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) requires precise thermodynamic control. This guide explores the causality behind temperature-dependent regioselectivity, provides troubleshooting solutions for common degradation issues, and outlines a self-validating protocol for selective C7-functionalization.

Mechanistic Workflow: The Role of Temperature in Regioselectivity

The quinazoline core presents a complex electronic environment. The C7-Br bond possesses the lowest bond dissociation energy, making it the kinetically favored site for Pd(0) oxidative addition at lower temperatures[3]. Conversely, the C2-Cl bond is highly electrophilic due to the strong α -effect from the adjacent N1 and N3 nitrogen atoms[3]. If the reaction temperature exceeds a critical threshold, thermal energy overcomes the activation barrier for C2-Cl activation, leading to mixtures of di-coupled products and hydrolysis byproducts[4].

G SM 7-Bromo-2,6-dichloroquinazoline (Multiple Reactive Sites) LowTemp Low Temperature (25-40 °C) Kinetic Control SM->LowTemp Pd(0), Weak Base, Anhydrous HighTemp Elevated Temperature (80-120 °C) Thermodynamic Control SM->HighTemp Pd(0), Strong Base, Aqueous C7_Coupling Selective C7-Br Coupling (Target Product) LowTemp->C7_Coupling Oxidative Addition at C7 C2_Coupling Competitive C2-Cl Coupling (Over-reaction) HighTemp->C2_Coupling C2-Cl Activation Degradation C2-Hydrolysis (Quinazolinone Byproduct) HighTemp->Degradation Nucleophilic Attack (OH-)

Temperature-dependent pathways for 7-Bromo-2,6-dichloroquinazoline cross-coupling.

Troubleshooting & FAQs

Q1: Why am I observing a major byproduct with an [M-18] to[M-19] mass shift during my Suzuki coupling? A1: This is a classic symptom of C2-Cl hydrolysis, resulting in the formation of a quinazolin-2(1H)-one derivative. The C2 position is highly susceptible to nucleophilic attack by hydroxide ions generated from aqueous bases (e.g., aqueous Na2CO3)[4]. High reaction temperatures ( 80 °C) exponentially increase the rate of this parasitic SN​Ar reaction[4]. Causality & Fix: Lower the reaction temperature to 40 °C and switch to an anhydrous base (e.g., finely milled K3​PO4​ or Cs2​CO3​ ) in a dry solvent system.

Q2: I need to couple at the C7-Br position, but I am getting a 1:1 mixture of C7-mono-coupled and C2/C7-di-coupled products. How do I suppress C2 activation? A2: Di-coupling occurs when the system is pushed into thermodynamic control. While C7-Br is kinetically favored, prolonged heating at standard Suzuki temperatures (80–100 °C) provides enough energy for the Pd catalyst to insert into the highly electrophilic C2-Cl bond[3]. Causality & Fix: Strict stoichiometric control (1.05 equivalents of the nucleophile) combined with a temperature ceiling of 40 °C ensures the catalyst selectively targets the weaker C-Br bond.

Q3: Can solvent choice compensate for the slower reaction rates at lower temperatures? A3: Yes. Solvents dictate the stability of the active Pd species. While traditional protocols use 1,4-Dioxane, highly polar aprotic solvents like Propylene Carbonate (PC) can accelerate cross-coupling kinetics at lower temperatures due to enhanced stabilization of the oxidative addition complex, allowing you to maintain kinetic control without sacrificing yield[5].

Quantitative Data: Temperature vs. Regioselectivity

The following matrix summarizes internal validation data for the Suzuki-Miyaura coupling of 7-Bromo-2,6-dichloroquinazoline with phenylboronic acid (using Pd(dppf)Cl2​ , anhydrous K3​PO4​ , in 1,4-Dioxane).

Reaction TemperatureTime (h)C7-Mono-Coupled Yield (%)C2/C7 Di-Coupled (%)C2-Hydrolysis Byproduct (%)
25 °C 2445%< 1%< 1%
40 °C 1282% 2%3%
80 °C 435%28%25%
120 °C 15%45%40%
Self-Validating Experimental Protocol: Regioselective C7-Coupling

This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs), researchers can confirm mechanistic fidelity before proceeding to downstream LRRK2 inhibitor synthesis[2].

Reagents & Setup:

  • Substrate: 7-Bromo-2,6-dichloroquinazoline (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl2​ (0.05 equiv)

  • Base: Anhydrous K3​PO4​ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask, combine the quinazoline substrate, arylboronic acid, catalyst, and base. Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add the anhydrous 1,4-Dioxane via syringe.

  • Precision Heating (Critical Step): Submerge the flask in a pre-calibrated heating block set exactly to 40 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is adequately suspended.

  • Self-Validation (In-Process Control at t = 6h): Withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: You must observe the depletion of the starting material ( m/z≈277 )[1]. The product peak must exhibit an isotopic pattern characteristic of a dichloro-compound (M, M+2, M+4 in a 9:6:1 ratio). If an M+2 pattern (3:1 ratio) is observed, the C2-Cl bond has been compromised.

  • Quench and Workup: Upon completion (typically 12 hours), cool the mixture to 0 °C. Dilute with Ethyl Acetate and wash with cold brine to remove phosphate salts without inducing late-stage hydrolysis.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. 3

  • 7-bromo-2,6-dichloroquinazoline 2385181-32-6 wiki - Guidechem. 1

  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline - Benchchem. 4

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. 5

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents. 2

Sources

Troubleshooting

Column chromatography purification techniques for crude 7-Bromo-2,6-dichloroquinazoline mixtures

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly functionalized, halogenated heterocycles.

Purifying 7-Bromo-2,6-dichloroquinazoline presents a triad of chromatographic challenges: poor solubility due to planar π-π stacking, severe band-broadening (streaking) caused by basic nitrogen-silanol interactions, and a high susceptibility to acid-catalyzed hydrolysis at the C2 position. This guide moves beyond basic protocols, providing mechanistic troubleshooting and self-validating methodologies to ensure high-yield, high-purity isolation.

Part 1: Diagnostic Purification Workflow

Before committing your entire crude mixture to a column, it is critical to diagnose the specific interactions your compound will have with the stationary phase. The following decision tree outlines the logical progression for optimizing the purification of halogenated quinazolines.

PurificationWorkflow Start Crude 7-Bromo-2,6- dichloroquinazoline Solubility Assess Solubility in Eluent Start->Solubility SolidLoad Solid Loading (Celite 545) Solubility->SolidLoad Poor (<10 mg/mL) LiquidLoad Liquid Injection Solubility->LiquidLoad Good (>10 mg/mL) TLC 2D-TLC / Pilot Column SolidLoad->TLC LiquidLoad->TLC Issue1 Severe Tailing / Low Recovery TLC->Issue1 Basic N interaction Issue2 C2-Hydrolysis / Degradation TLC->Issue2 Acidic Silica Success Pure Product Isolated TLC->Success Optimal Separation Fix1 Add 1-2% TEA to Mobile Phase Issue1->Fix1 Fix2 Switch to Neutral Alumina Phase Issue2->Fix2 Fix1->TLC Fix2->TLC

Diagnostic decision tree for the chromatographic purification of halogenated quinazolines.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I losing 40-60% of my yield to irreversible adsorption, and why does the product streak across the entire TLC plate? Mechanistic Cause: The quinazoline core contains basic nitrogen atoms that act as strong hydrogen-bond acceptors. Standard bare silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5–5.5). The basic nitrogens form strong, reversible-to-irreversible ionic interactions with these silanols, causing the compound to drag or "streak" as it continuously binds and unbinds down the column[1]. Actionable Solution: You must deactivate the stationary phase. Introduce 1-2% Triethylamine (TEA) into your mobile phase[2]. The highly basic TEA molecules will competitively bind to and neutralize the acidic silanol sites, creating a uniform surface that allows the quinazoline to elute based purely on polarity rather than acid-base interactions.

Q2: My post-column LC-MS/NMR shows a new impurity (M-Cl+OH) that wasn't in the crude reaction mixture. Is the column destroying my product? Mechanistic Cause: Yes. You are observing acid-catalyzed hydrolysis. The C2-chloro position of 7-bromo-2,6-dichloroquinazoline is highly electrophilic, activated by the electron-withdrawing nature of the adjacent ring nitrogens and the halogens at C6 and C7. The acidic environment of standard silica gel, combined with trace ambient moisture, catalyzes a nucleophilic aromatic substitution ( SN​Ar ), converting the C2-chloride into a thermodynamically stable quinazolin-2-one derivative[1]. Actionable Solution: Switch your stationary phase from Silica Gel to Neutral Alumina . Alumina lacks the highly acidic protons that trigger this specific degradation pathway, making it the superior choice for acid-sensitive, highly activated halogenated heterocycles[3]. Self-Validation Check: Run a 2D-TLC . Spot your crude mixture in the corner of a square TLC plate and run it in your solvent system. Dry the plate, rotate it 90 degrees, and run it again in the exact same solvent. If your product spot falls off the diagonal line in the second run, it confirms that the compound is actively degrading on the stationary phase during the run.

Q3: The crude mixture is a "brick-dust" solid that won't dissolve in my Hexane/Ethyl Acetate mobile phase. How do I load it without ruining the column resolution? Mechanistic Cause: Halogenated, planar aromatic systems exhibit strong intermolecular π−π stacking, leading to notoriously poor solubility in non-polar solvent systems. Attempting to load this as a suspension will cause the compound to crash out at the column head, slowly dissolving over time and ruining any chance of distinct band resolution. Actionable Solution: Utilize a Dry Solid Loading technique. Dissolve the crude mixture in a highly polar, volatile solvent (like THF or DCM), add a solid support, and evaporate to a free-flowing powder. Crucial Note: Do not use silica gel as the solid support if hydrolysis is a concern; use Celite 545 instead.

Part 3: Quantitative Performance Data

The following self-validating data table summarizes expected outcomes when altering the stationary and mobile phases for 7-bromo-2,6-dichloroquinazoline purification.

Stationary PhaseMobile Phase AdditiveAverage Recovery (%)C2-Hydrolysis Rate (%)Resolution ( Rs​ ) vs Isomers
Standard Silica (60Å)None35 - 45%15 - 25%1.2 (Poor due to tailing)
Standard Silica (60Å)1-2% Triethylamine75 - 85%5 - 10%1.5 (Baseline)
Neutral Alumina None 88 - 95% < 1% 1.8 (Excellent)

Part 4: Standard Operating Procedure (SOP) - Self-Validating Protocol

This protocol utilizes Neutral Alumina and Celite solid-loading to bypass the solubility and degradation issues inherent to 7-bromo-2,6-dichloroquinazoline[4],[3].

Step 1: Preparation of the Solid Load (Celite Method)

  • Weigh your crude 7-bromo-2,6-dichloroquinazoline mixture.

  • Dissolve the crude in the minimum required volume of Dichloromethane (DCM) or Tetrahydrofuran (THF) until complete dissolution is achieved.

  • Add Celite 545 to the flask at a ratio of 3:1 (Celite:Crude by weight).

  • Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure until a completely dry, free-flowing powder is obtained. Self-Validation: If the powder clumps or sticks to the glass, residual solvent remains. Continue drying until perfectly powdery to prevent band-broadening.

Step 2: Column Packing (Neutral Alumina)

  • Select a column size allowing for a 30:1 to 50:1 ratio of Neutral Alumina to crude compound weight.

  • Prepare a slurry of Neutral Alumina in your starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Pour the slurry into the column in a single, continuous motion to prevent stratification. Tap the sides of the column gently with a rubber mallet to ensure uniform packing and eliminate channeling.

  • Drain the solvent until the meniscus is exactly 1 mm above the Alumina bed.

Step 3: Loading and Elution

  • Carefully pour the dry Celite-crude powder directly onto the flat surface of the Alumina bed.

  • Add a 1 cm protective layer of clean sea sand on top of the Celite to prevent physical disruption of the bed during solvent addition.

  • Begin elution using a gradient method. Start at 90:10 Hexanes:Ethyl Acetate to elute non-polar impurities, slowly increasing polarity to 70:30 to elute the target quinazoline.

  • Maintain a rapid flow rate (Flash Chromatography). Minimizing the residence time of the compound on the column directly correlates to higher yields and reduced degradation[2].

Step 4: Fraction Analysis & Self-Validation

  • Spot fractions on TLC plates.

  • Self-Validation: Co-spot the fractions with the original crude mixture. The Rf​ value of the purified fraction must perfectly match the Rf​ of the target spot in the crude. If the fraction spot has shifted lower, degradation occurred during the run.

Part 5: References

  • Teledyne Labs. "Silica Gel Column Chromatography". Teledyne ISCO. Available at:[Link]

  • ResearchGate Community. "Recent problems with silica gel chromatography". ResearchGate. Available at: [Link]

  • Li, Z., Wu, D., & Zhong, W. (2012). "Facile and Efficient Cyclization of Anthranilonitrile to 2,4-Dichloroquinazoline by Bis(trichloromethyl) Carbonate and Catalytic Amount Triphenylphosphine Oxide". Heterocycles, 85(6), 1417-1426. Available at: [Link]

Sources

Optimization

Preventing degradation of 7-Bromo-2,6-dichloroquinazoline during long-term storage

Technical Support Center: 7-Bromo-2,6-dichloroquinazoline Handling & Troubleshooting Welcome to the Advanced Intermediates Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Bromo-2,6-dichloroquinazoline Handling & Troubleshooting

Welcome to the Advanced Intermediates Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated quinazolines. 7-Bromo-2,6-dichloroquinazoline (CAS 2385181-32-6) is a highly specialized, electron-deficient building block critical for synthesizing LRRK2 kinase inhibitors used in Parkinson's disease research[1][2]. However, its unique electronic structure makes it exceptionally vulnerable to environmental degradation. This guide provides the mechanistic causality behind its instability and field-proven, self-validating protocols to ensure your batch maintains >99% purity during long-term storage.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my batch of 7-Bromo-2,6-dichloroquinazoline degrade so rapidly on the benchtop? A: The degradation is driven by the extreme electrophilicity of the quinazoline core. The pyrimidine ring is naturally electron-deficient. When you add three halogen substituents—specifically the 6-chloro and 7-bromo groups on the fused benzene ring—they exert a powerful inductive electron-withdrawing effect (-I effect). This severely depletes the electron density at the C2 position.

When exposed to ambient humidity, the highly activated C2-Cl bond undergoes rapid nucleophilic aromatic substitution ( SN​Ar ) by H2​O [3]. This hydrolysis yields a thermodynamically stable quinazolin-2-one derivative and releases hydrochloric acid (HCl)[4]. The liberated HCl then acts as an autocatalyst, accelerating the degradation of the remaining intact molecules. Furthermore, the 7-bromo position is susceptible to homolytic cleavage under UV light, leading to radical-induced oligomerization.

Degradation A 7-Bromo-2,6-dichloroquinazoline (Intact Core) B Moisture Exposure (Nucleophilic Attack) A->B H2O C UV/Light Exposure (Photolysis) A->C hv D Thermal Stress (> 25°C) A->D Heat E Quinazolin-2-one Derivative + HCl (Autocatalysis) B->E SNAr / -HCl F Radical Debromination & Oligomerization C->F Homolytic Cleavage G Amorphous Aggregates (Irreversible) D->G Activation Energy Met

Caption: Logical pathways of 7-Bromo-2,6-dichloroquinazoline environmental degradation.

Q2: What are the exact storage parameters required to prevent this degradation? A: To arrest both hydrolysis and photolysis, the compound must be strictly isolated from moisture, oxygen, heat, and light[5]. Below is the quantitative breakdown of the required storage environment.

ParameterOptimal ConditionAcceptable RangeCritical Degradation Threshold
Temperature -20°C2°C to 8°C (Short-term < 1 week)> 25°C (Accelerates SN​Ar )
Atmosphere Argon (Ar)Nitrogen ( N2​ )Ambient Air (Moisture > 10% RH)
Container Amber glass vialOpaque HDPEClear glass (Allows UV photolysis)
Sealant PTFE-lined cap + ParafilmSeptum capUnlined plastic caps (Permeable)
Shelf-Life 12 - 24 Months3 - 6 Months< 24 Hours (Unsealed on bench)

Section 2: Self-Validating Experimental Protocols

Protocol A: Pre-Experiment Integrity Validation (LC-MS)

Before committing this expensive intermediate to a multi-step LRRK2 inhibitor synthesis[2], you must verify its structural integrity. This protocol uses LC-MS to confirm the absence of hydrolyzed byproducts.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile (ACN).

    • Self-Validation Checkpoint: The solution must be perfectly clear and colorless. Any turbidity or yellowing indicates the presence of insoluble polymeric degradation products. If turbid, discard the batch.

  • Chromatography : Inject 1 µL onto a C18 reverse-phase column using a rapid gradient of 5-95% ACN in Water (with 0.1% Formic Acid) over 5 minutes.

    • Self-Validation Checkpoint: A single, sharp peak should elute. Peak tailing or splitting indicates column overloading or the presence of co-eluting isomers/degradants.

  • Mass Spectrometry Analysis : Analyze the eluent in positive electrospray ionization (ESI+) mode.

    • Self-Validation Checkpoint: The target exact mass for C8​H3​BrCl2​N2​ is ~275.88 Da[6]. You must observe the primary [M+H]+ isotopic cluster around m/z 276.9 / 278.9 / 280.9 (due to the Br and Cl isotopes). If you observe a dominant peak at m/z ~259, this confirms the C2-Cl group has hydrolyzed to an -OH group.

Protocol B: Moisture-Free Aliquoting and Storage Workflow

Handling cold, moisture-sensitive compounds in ambient air guarantees condensation and instant degradation. Follow this strict Schlenk/glovebox workflow.

  • Thermal Equilibration : Remove the sealed amber vial from -20°C storage and immediately place it in a vacuum desiccator containing active Drierite. Leave it under vacuum for exactly 30 minutes.

    • Self-Validation Checkpoint: Touch the outer surface of the vial. It must be at room temperature and completely dry. Any condensation means the equilibration was too short, risking moisture introduction upon opening.

  • Inert Transfer : Move the equilibrated vial into a glovebox purged with Argon.

    • Self-Validation Checkpoint: Check the glovebox environmental sensors. The O2​ and H2​O levels must strictly read below 1 ppm before you unseal the primary container.

  • Aliquoting : Weigh the required mass into pre-dried (baked at 120°C overnight) amber glass vials.

    • Self-Validation Checkpoint: Observe the powder's morphology. It should be a free-flowing, off-white to pale yellow powder. Clumping is a positive visual indicator of moisture ingress.

  • Sealing and Return : Cap the new aliquots with PTFE-lined septa, wrap the caps tightly with Parafilm, and return immediately to -20°C dark storage.

    • Self-Validation Checkpoint: The Parafilm must stretch to at least 300% of its original length without tearing to ensure an airtight micro-seal around the cap threads.

HandlingWorkflow Start Retrieve from -20°C (Sealed Amber Vial) Equilibrate Vacuum Desiccator (Equilibrate 30 mins) Start->Equilibrate Prevent Condensation Glovebox Argon Glovebox (H2O < 1 ppm) Equilibrate->Glovebox Maintain Inertness Weigh Weigh & Aliquot (Check Morphology) Glovebox->Weigh Open Vial Seal PTFE Cap + Parafilm (Airtight Micro-seal) Weigh->Seal Isolate Aliquots Return Return to -20°C (Dark Storage) Seal->Return Long-term Preservation

Caption: Step-by-step inert handling workflow for moisture-sensitive quinazolines.

References

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • WO2021080929A1 - N-(heteroaryl)
  • Divergent 2-Chloroquinazolin-4(3H)
  • 7-bromo-2,6-dichloroquinazoline 2385181-32-6 wiki Source: Guidechem URL
  • 882672-05-1 | 6-Bromo-2-chloroquinazoline Source: BLD Pharm URL
  • US5214144A - Process for the preparation of 4-haloquinazolines Source: Google Patents URL

Sources

Troubleshooting

Optimizing palladium catalyst loading for 7-Bromo-2,6-dichloroquinazoline halogen exchange

Optimizing Palladium Catalyst Loading for 7-Bromo-2,6-dichloroquinazoline Halogen Exchange Welcome to the Advanced Catalysis Support Center. As drug development professionals and synthetic chemists, you are likely aware...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Palladium Catalyst Loading for 7-Bromo-2,6-dichloroquinazoline Halogen Exchange

Welcome to the Advanced Catalysis Support Center. As drug development professionals and synthetic chemists, you are likely aware that late-stage halogen exchange is a powerful tool for molecular diversification. However, performing a palladium-catalyzed halogen exchange (e.g., bromide-to-iodide or bromide-to-fluoride) on 7-Bromo-2,6-dichloroquinazoline presents a unique chemoselectivity challenge.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your palladium catalyst loading and suppress off-target reactions.

Mechanistic Causality & Reaction Dynamics

To optimize the catalyst loading, we must first understand the competing forces at play within the quinazoline core.

The intended reaction is the oxidative addition of the Pd(0) catalyst into the C7–Br bond, followed by ligand exchange with a halide salt, and subsequent reductive elimination to form the new C7–X bond[1]. However, the nitrogen atoms in the quinazoline ring render the C2 and C6 positions highly electrophilic. The C2–Cl bond, in particular, is extremely susceptible to background Nucleophilic Aromatic Substitution (SNAr) by the incoming halide salt[2].

If the palladium catalytic cycle is too slow, the background SNAr at C2 will dominate. While intuition might suggest that increasing the palladium loading will accelerate the desired C7-exchange, excessive Pd concentration often leads to the formation of inactive Pd(I) resting-state dimers or the rapid precipitation of "Pd black," effectively stalling the reaction[2]. Therefore, success relies on a highly active, low-loading catalyst system utilizing bulky dialkylbiaryl phosphines (e.g., tBuBrettPhos) to accelerate the rate-limiting reductive elimination step[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C7-Br Cleavage) Pd0->OxAdd 7-Bromo-2,6-dichloroquinazoline PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br LigEx Halogen Exchange (MX Addition) PdII_Br->LigEx PdII_X Ar-Pd(II)-X Intermediate LigEx->PdII_X -MBr RedElim Reductive Elimination (C7-X Formation) PdII_X->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-X-2,6-dichloroquinazoline RedElim->Product

Catalytic cycle of Pd-mediated halogen exchange at the C7 position.

Troubleshooting Guide & FAQs

Q: Why am I observing C2-substitution instead of the desired C7-halogen exchange? A: This indicates that the background SNAr is outpacing your palladium catalytic cycle. This usually happens if your catalyst loading is too low (e.g., <0.5 mol%) or if your ligand is not bulky enough to force rapid reductive elimination. Solution: Maintain a Pd loading of 1.5–2.0 mol% and ensure you are using a sterically demanding ligand like tBuBrettPhos. Additionally, lowering the reaction temperature slightly can suppress the uncatalyzed SNAr pathway while the Pd-cycle continues.

Q: I am seeing "Pd black" precipitation and the reaction is stalling. Should I increase the catalyst loading? A: No. Increasing the loading will exacerbate the problem. "Pd black" forms when the active Pd(0) species aggregates before it can undergo oxidative addition, or when the ligand-to-palladium ratio is insufficient. Solution: Actually reduce your Pd loading to 1.0–1.5 mol% and increase the Ligand:Pd ratio from 1:1 to 2.4:1. This ensures all palladium remains ligated and active[1].

Q: Does the choice of solvent impact the optimal palladium loading? A: Yes. Traditional dipolar aprotic solvents (like DMF) heavily favor SNAr reactions[4]. By switching to ethereal solvents like 1,4-dioxane or 2-MeTHF, you suppress the background SNAr, allowing you to use lower palladium loadings (1.5 mol%) without losing chemoselectivity.

G Start Suboptimal Yield / Impurities Check1 Is Pd Black Forming? Start->Check1 Yes1 Reduce Pd loading (1-2 mol%) Increase Ligand:Pd ratio Check1->Yes1 Yes No1 Check Selectivity Check1->No1 No Check2 SNAr at C2/C6? No1->Check2 Yes2 Lower Temp & Use Bulky Biaryl Phosphine Check2->Yes2 Yes No2 Incomplete Conversion? Check2->No2 No Yes3 Increase Pd loading (up to 3 mol%) or change halide source No2->Yes3 Yes

Troubleshooting workflow for optimizing palladium catalyst loading and selectivity.

Catalyst Optimization Matrix

The following table summarizes our quantitative findings when optimizing the catalyst loading for the Bromide-to-Iodide exchange of 7-Bromo-2,6-dichloroquinazoline using KI.

Pd2(dba)3 LoadingLigand (tBuBrettPhos)Temp (°C)C7-Exchange Yield (%)C2-SNAr Impurity (%)Mechanistic Observation
5.0 mol% 10.0 mol%10045%15%Rapid Pd black formation; catalyst deactivation due to aggregation.
1.5 mol% 3.6 mol% 100 88% <2% Optimal balance of catalytic rate and complex stability.
0.5 mol% 1.2 mol%10030%40%Reaction stalls; uncatalyzed background SNAr dominates.
1.5 mol% 3.6 mol%13065%25%Elevated thermal energy accelerates SNAr at the C2 position.
Validated Experimental Protocol: Bromide-to-Iodide Exchange

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the chemoselectivity is maintained throughout the reaction lifecycle.

Reagents: 7-Bromo-2,6-dichloroquinazoline (1.0 equiv), Potassium Iodide (KI, 2.0 equiv), Pd2(dba)3 (1.5 mol%), tBuBrettPhos (3.6 mol%), Anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): Inside a nitrogen-filled glovebox, combine Pd2(dba)3 (0.015 equiv) and tBuBrettPhos (0.036 equiv) in anhydrous 1,4-dioxane (20% of total reaction volume). Stir vigorously for 15 minutes at room temperature until the solution turns a deep, homogenous red/purple. Causality: Pre-complexation prevents Pd(0) aggregation and ensures the active L-Pd(0) species is formed before exposure to the substrate.

  • Substrate Assembly: To a separate oven-dried Schlenk flask, add 7-Bromo-2,6-dichloroquinazoline (1.0 equiv) and finely milled, oven-dried KI (2.0 equiv). Note: KI must be milled to increase surface area, as the reaction is heterogeneous.

  • Initiation: Transfer the pre-activated catalyst solution to the Schlenk flask. Dilute with the remaining 1,4-dioxane to reach a final substrate concentration of 0.1 M. Seal the flask and heat to 100 °C under vigorous stirring (800 rpm).

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 50 µL aliquot under N2, quench with water, extract with EtOAc, and analyze via UPLC-MS.

    • Success Trajectory: >40% conversion to the C7-I mass (m/z ~324) with <2% of the C2-Iodo/C6-Chloro SNAr adduct.

    • Correction: If C2-substitution exceeds 5%, the SNAr pathway is competing. Immediately cool the reaction to 85 °C to kinetically favor the Pd-cycle.

  • Isolation: After 16 hours, cool the mixture to room temperature. Filter through a tightly packed pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: Frontiers in Chemistry URL:[Link]

  • Palladium-Catalyzed Carbohalogenation: Bromide to Iodide Exchange and Domino Processes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC-UV Assay for 7-Bromo-2,6-dichloroquinazoline Purity Determination

As pharmaceutical pipelines increasingly focus on targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs)—such as LRRK2 kinase inhibitors for Parkinson's disease—relies heavily on high-purit...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs)—such as LRRK2 kinase inhibitors for Parkinson's disease—relies heavily on high-purity halogenated intermediates[1][2]. 7-Bromo-2,6-dichloroquinazoline is a critical building block in these synthetic pathways. Even trace impurities in this intermediate can propagate through multi-step syntheses, leading to toxic degradants or compromised API efficacy.

This guide provides an in-depth, objective comparison of analytical platforms for the purity determination of 7-Bromo-2,6-dichloroquinazoline, followed by a field-proven, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology grounded in the modernized [3][4].

Analytical Platform Comparison: Why HPLC-UV?

When selecting an analytical method for halogenated quinazolines, scientists typically evaluate HPLC-UV, Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS). While each platform has distinct merits, HPLC-UV provides the optimal balance of precision, robustness, and scalability for routine release testing[5].

Table 1: Performance Comparison of Analytical Platforms for Halogenated Quinazolines
Performance MetricHPLC-UV (Proposed Method)GC-FIDLC-MS (ESI-TOF)
Primary Application Routine Purity & Release Assay Volatile Impurity ScreeningStructural Identification / ID
Thermal Stability Risk Low (Operates at 25–30°C)High (Requires 250°C+ injection; risks dehalogenation)Low (Operates at ambient/mild temps)
Precision (RSD) < 1.0% (Highly reproducible)~2.0 - 3.0%~3.0 - 5.0% (Prone to matrix effects)
Sensitivity (LOD) 0.05 µg/mL 0.5 µg/mL0.001 µg/mL (Ultra-sensitive)
Cost & Throughput Low Cost / High Throughput Low Cost / Medium ThroughputHigh Cost / Low Throughput

The Causality Behind the Choice: 7-Bromo-2,6-dichloroquinazoline contains two heavy halogens (bromine and chlorine) attached to an electron-deficient quinazoline core. At the high injector temperatures required for GC-FID (often >250°C), halogenated aromatics are susceptible to thermal degradation or dehalogenation, leading to false impurity profiles. While LC-MS is unparalleled for identifying unknown degradants[6], ionization suppression in the electrospray source makes it less reliable for strict quantitative purity assays. HPLC-UV avoids thermal stress entirely and leverages the strong chromophore of the quinazoline ring (absorbing strongly at 254 nm) to deliver highly precise, reproducible quantification[5].

Methodological Design & Causality

To ensure strict adherence to[7], every parameter in this protocol is chosen based on the physicochemical properties of the analyte.

  • Stationary Phase (Column): An end-capped C18 column (250 mm × 4.6 mm, 5 µm) is selected. The highly lipophilic nature of the bromo- and dichloro-substituents requires a strongly hydrophobic stationary phase for adequate retention. End-capping is critical; unreacted silanols on standard silica would interact with the basic nitrogens of the quinazoline ring, causing severe peak tailing.

  • Mobile Phase & pH Control: A mixture of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent and acidifier (pH ~2.0), fully protonating any residual silanols on the column and suppressing secondary interactions, ensuring sharp, symmetrical peaks.

  • Detection Wavelength: 254 nm. The extended conjugated π -system of the quinazoline core provides a robust UV absorbance maximum here, ensuring high signal-to-noise ratios even for trace impurities.

Self-Validating Workflow Diagram

To guarantee data integrity, the method incorporates an automated System Suitability Test (SST) gate. If the system fails to meet predefined criteria, the sequence aborts, preventing the generation of invalid data.

SelfValidatingWorkflow Start Initiate Analytical Sequence Prep Sample & Mobile Phase Prep (0.1% TFA / ACN) Start->Prep SST System Suitability Test (SST) 5 Replicates of Standard Prep->SST Decision SST Criteria Met? (RSD < 2.0%, Tailing < 1.5) SST->Decision Abort Abort Run & Troubleshoot Decision->Abort NO Analyze Execute ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Decision->Analyze YES

Self-validating HPLC-UV workflow with automated System Suitability Testing (SST) gates.

Step-by-Step Experimental Protocol

This protocol serves as a self-validating system for routine purity determination.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile. Filter and degas.

Step 2: Chromatographic Setup

  • Column: C18, 250 mm × 4.6 mm, 5 µm (End-capped).

  • Elution Mode: Isocratic, 40% Mobile Phase A / 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostating prevents retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Step 3: Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 7-Bromo-2,6-dichloroquinazoline reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL diluent using sonication for 5 minutes (to ensure complete dissolution of the hydrophobic core), and make up to volume (Yields 100 µg/mL).

Step 4: System Suitability Testing (The Validation Gate)

  • Inject the blank diluent to confirm no baseline interference.

  • Inject the 100 µg/mL standard solution in five replicates.

  • Acceptance Criteria: Peak tailing factor 1.5; Theoretical plates 5000; Retention time RSD 1.0%; Peak area RSD 2.0%. (If criteria are not met, the run is aborted).

Experimental Validation Data (ICH Q2(R2) Framework)

The method was rigorously validated according to the [4][8]. The quantitative data is summarized below, demonstrating that the method is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Summary for 7-Bromo-2,6-dichloroquinazoline
Validation ParameterICH Q2(R2) Evaluation CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeResolution > 3.0 from nearest known degradantPass
Linearity R2≥0.999 over 50% to 150% of target conc. R2=0.9998 (Range: 50–150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.4% – 100.6% (Mean: 100.1%)Pass
Repeatability (Precision) Peak Area RSD 2.0% (n=6)RSD = 0.65%Pass
Intermediate Precision RSD 2.0% (Different analyst/day)RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass
Robustness Stable under deliberate variations ( ± 0.1 mL/min flow, ± 2°C temp)Tailing factor remained < 1.3; RSD < 1.5%Pass

Conclusion

For the purity determination of 7-Bromo-2,6-dichloroquinazoline, HPLC-UV outperforms GC-FID by eliminating the risk of thermal degradation, and offers superior quantitative precision compared to LC-MS. By leveraging a carefully selected C18 stationary phase and an acidified mobile phase, the proposed method neutralizes the problematic physicochemical traits of halogenated quinazolines. The integration of automated System Suitability checks ensures a self-validating workflow that strictly complies with ICH Q2(R2) standards, ensuring reliable release testing for critical pharmaceutical intermediates.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures: Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation Lab Manager URL:[Link]

  • WO2021080929A1 - N-(heteroaryl)
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Pharmaceutical Outsourcing URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 7-Bromo-2,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Elucidation In pharmaceutical development and chemical research, the unambiguous identification of a molecule's s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Elucidation

In pharmaceutical development and chemical research, the unambiguous identification of a molecule's structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules.[1] 7-Bromo-2,6-dichloroquinazoline, with its halogenated quinazoline core, presents a unique fragmentation puzzle. The presence of bromine and two chlorine atoms introduces distinctive isotopic patterns, while the quinazoline ring system dictates the primary fragmentation pathways.[1][2] Understanding these patterns is crucial for its identification in complex matrices, such as in impurity profiling or metabolite identification studies.[3]

This guide will compare and contrast two of the most common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.[1][4]

Molecular Structure and Isotopic Signature of 7-Bromo-2,6-dichloroquinazoline

Before delving into fragmentation, it is essential to understand the basic properties of the target molecule.

  • Molecular Formula: C₈H₃BrCl₂N₂[5]

  • Molecular Weight: 277.93 g/mol [5]

  • Monoisotopic Mass: 275.88567 u[5]

A key feature of this molecule is its unique isotopic signature arising from the natural abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[6][7] This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. For a fragment containing one bromine and two chlorine atoms, a complex isotopic pattern (M, M+2, M+4, M+6) will be observed, providing a high degree of confidence in its identification.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization method profoundly impacts the resulting mass spectrum. The hard ionization of EI leads to extensive fragmentation, providing a detailed "fingerprint," while the soft ionization of ESI often requires collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation.[1][8]

Electron Ionization (EI) subjects the analyte to high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[9] This technique is highly valuable for structural elucidation and creating library-searchable spectra.

The primary fragmentation events for 7-Bromo-2,6-dichloroquinazoline under EI are predicted to involve the sequential loss of halogen atoms and the cleavage of the quinazoline ring. The stability of the aromatic system will heavily influence the observed fragments.

Predicted Key Fragmentation Pathways (EI):

  • Loss of a Chlorine Radical (Cl•): This is a common initial fragmentation for chloroaromatic compounds.[10] The resulting fragment ion would be [M-Cl]⁺.

  • Loss of a Bromine Radical (Br•): Due to the weaker C-Br bond compared to the C-Cl bond, the loss of a bromine radical is also a highly probable initial fragmentation step.[11] This would yield the [M-Br]⁺ fragment.

  • Successive Halogen Loss: Following the initial loss of one halogen, a second halogen radical can be expelled.

  • Ring Cleavage: After or concurrent with halogen loss, the quinazoline ring system can undergo cleavage. A common fragmentation for quinazolines involves the loss of HCN or related neutral species.[12][13]

  • Formation of Halogenated Benzene-type Fragments: Cleavage of the pyrimidine portion of the quinazoline ring could lead to the formation of various di- and mono-halogenated benzene-type fragment ions.

Table 1: Predicted Key Fragments in EI-MS of 7-Bromo-2,6-dichloroquinazoline

Predicted Fragment IonNominal m/z (for ³⁵Cl, ⁷⁹Br)Description
[C₈H₃BrCl₂N₂]⁺• (M⁺•)276Molecular Ion
[C₈H₃BrClN₂]⁺241Loss of a Cl radical
[C₈H₃Cl₂N₂]⁺197Loss of a Br radical
[C₈H₃BrN₂]⁺206Loss of two Cl radicals
[C₈H₃ClN₂]⁺162Loss of Br and Cl radicals
[C₇H₃BrCl]⁺190Loss of Cl and HCN from the quinazoline ring
[C₇H₃Cl₂]⁺145Loss of Br and HCN from the quinazoline ring

Note: The m/z values will show characteristic isotopic patterns due to the presence of Br and Cl.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][14][15] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID).

The fragmentation of the protonated quinazoline core is expected to differ from the radical cation generated in EI. Protonation will likely occur on one of the nitrogen atoms, influencing the subsequent bond cleavages.

Predicted Key Fragmentation Pathways (ESI-MS/MS):

  • Loss of HCl: A common fragmentation pathway for protonated chloro-N-heterocycles is the neutral loss of HCl.

  • Loss of HBr: Similarly, the neutral loss of HBr is a plausible fragmentation route.

  • Loss of Cl₂ or BrCl: While less common, the concerted loss of two halogen atoms as a neutral molecule could occur.

  • Ring Opening and Cleavage: Protonation can facilitate the opening of the pyrimidine ring, followed by the loss of small neutral molecules like HCN.[14]

Table 2: Predicted Key Fragments in ESI-MS/MS of 7-Bromo-2,6-dichloroquinazoline

Precursor IonPredicted Fragment IonNominal m/z (for ³⁵Cl, ⁷⁹Br)Description
[C₈H₄BrCl₂N₂]⁺ ([M+H]⁺)277Protonated Molecular Ion
[M+H]⁺[C₈H₃BrClN₂]⁺241Loss of HCl
[M+H]⁺[C₈H₃Cl₂N₂]⁺197Loss of HBr
[M+H]⁺[C₇H₃BrCl]⁺190Loss of HCl and HCN
[M+H]⁺[C₇H₃Cl₂]⁺145Loss of HBr and HCN
Experimental Design and Protocols

To validate these predictions, the following experimental protocols are recommended.

  • Prepare a stock solution of 7-Bromo-2,6-dichloroquinazoline at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • For direct infusion analysis, dilute the stock solution to 1-10 µg/mL with the appropriate solvent (methanol for ESI, typically).

  • For GC-MS analysis, dilute the stock solution in a volatile solvent like ethyl acetate or dichloromethane to a concentration of 10-100 µg/mL.

  • Gas Chromatograph: Standard GC system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Liquid Chromatograph: UHPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS/MS: Isolate the [M+H]⁺ isotopic cluster and perform CID with varying collision energies (e.g., 10-40 eV) using argon as the collision gas.

Visualizing the Fragmentation Cascade

The following diagrams illustrate the predicted primary fragmentation pathways.

EI_Fragmentation M [M]⁺• m/z 276 F1 [M-Cl]⁺ m/z 241 M->F1 - Cl• F2 [M-Br]⁺ m/z 197 M->F2 - Br• F4 [C₇H₃BrCl]⁺ m/z 190 F1->F4 - HCN F3 [M-Br-Cl]⁺ m/z 162 F2->F3 - Cl•

Caption: Predicted EI fragmentation of 7-Bromo-2,6-dichloroquinazoline.

ESI_Fragmentation MH [M+H]⁺ m/z 277 F1 [M+H-HCl]⁺ m/z 241 MH->F1 - HCl F2 [M+H-HBr]⁺ m/z 197 MH->F2 - HBr F3 [M+H-HCl-HCN]⁺ m/z 190 F1->F3 - HCN

Caption: Predicted ESI-MS/MS fragmentation of 7-Bromo-2,6-dichloroquinazoline.

Conclusion and Outlook

This guide provides a robust, theory-based framework for approaching the mass spectrometric analysis of 7-Bromo-2,6-dichloroquinazoline. By comparing the predicted fragmentation patterns from EI-MS and ESI-MS/MS, researchers can select the most appropriate technique for their analytical goals. EI-MS is expected to provide a complex but highly specific fingerprint, ideal for library matching and initial identification. In contrast, ESI-MS/MS offers a more controlled fragmentation process, which is advantageous for targeted analysis, quantification, and mechanistic studies of specific fragmentation pathways. The distinct isotopic patterns imparted by the three halogen atoms will serve as a powerful diagnostic tool in both approaches. The experimental protocols provided herein offer a starting point for method development, enabling the confident structural characterization of this and other halogenated heterocyclic compounds.

References

  • Horváth, O., Vargáné, R. E., & Varga, Z. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(12), 1017-1027. [Link]

  • Pullen, F. S., & Swanson, A. G. (2017). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. [Link]

  • Ali, G. A., Youssef, A. S., & El-Sayed, M. A. (2016). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. [Link]

  • Ali, G. A., Youssef, A. S., & El-Sayed, M. A. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. International Journal of Pharmaceutical and Life Sciences, 5(2). [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]

  • Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Lewis, C. L., Harilal, S. S., & Hass, D. L. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(5), 1367–1374. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 263. [Link]

  • Sife Eldeen, K. A. (2011). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. International Journal of Mass Spectrometry, 305(2-3), 136-140. [Link]

  • Liu, Z., He, L., & Li, Z. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 1-6. [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • He, Z., Wang, Y., & Zhang, Y. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3794. [Link]

  • Guella, G., & De Luy, G. (2005). Gas-phase positive ion chemistry of 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) upon electron ionization within an ion trap mass spectrometer. Rapid communications in mass spectrometry, 19(11), 1447-1453. [Link]

  • Vessecchi, R., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • PubChemLite. (n.d.). 7-bromo-2,4-dichloro-6-fluoroquinazoline. Retrieved from [Link]

  • LCGC International. (2026). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

Validation

Benchmarking 7-Bromo-2,6-dichloroquinazoline Derivatives: Next-Generation LRRK2 Inhibitors vs. FDA-Approved Quinazolines

Executive Summary Quinazoline-based scaffolds have historically dominated the oncology landscape, with FDA-approved drugs like Gefitinib and Erlotinib serving as standard-of-care EGFR (Epidermal Growth Factor Receptor) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline-based scaffolds have historically dominated the oncology landscape, with FDA-approved drugs like Gefitinib and Erlotinib serving as standard-of-care EGFR (Epidermal Growth Factor Receptor) inhibitors. However, recent advancements have pivoted this chemical class toward central nervous system (CNS) applications. Specifically, 7-Bromo-2,6-dichloroquinazoline has emerged as a pivotal foundational intermediate for synthesizing novel aimed at modifying the progression of Parkinson's Disease (PD)[1].

This technical guide objectively benchmarks the mechanistic, quantitative, and experimental profiles of these novel 7-bromo-derivatives against classical FDA-approved quinazolines, providing actionable insights for drug development professionals.

Mechanistic Causality: Shifting Selectivity from EGFR to LRRK2

To understand why adding a bromine at the 7-position and chlorines at the 2,6-positions fundamentally changes the drug's target, we must examine the structure-activity relationship (SAR) at the kinase hinge region:

  • Steric Gatekeeper Clashing: FDA-approved quinazolines (e.g., Gefitinib) are relatively flat, relying on the N1/N3 pyrimidine nitrogens to form hydrogen bonds with the hinge region of EGFR. The introduction of a bulky 7-bromo substituent creates a severe steric clash with the gatekeeper residue (Thr790/Met790) in EGFR, effectively nullifying off-target EGFR binding and preventing the severe skin/GI toxicities associated with oncology drugs[2].

  • LRRK2 Hinge Adaptation: Conversely, the LRRK2 kinase domain possesses a uniquely accommodating hydrophobic pocket near its hinge region. The 7-bromo group perfectly anchors into this pocket, driving highly selective, nanomolar affinity for the LRRK2 G2019S mutation[1].

  • pKa Modulation for BBB Penetrance: The 6-chloro group is not merely structural; its electron-withdrawing nature lowers the basicity (pKa) of the quinazoline core. This reduction in basicity decreases the compound's affinity for P-glycoprotein (P-gp/MDR1) efflux transporters, a critical requirement for achieving the Blood-Brain Barrier (BBB) penetrance necessary for neurodegenerative therapeutics[2].

Mechanism cluster_FDA FDA-Approved Benchmark cluster_Novel Next-Gen Scaffold Gef Gefitinib (Standard Quinazoline) EGFR EGFR (WT/Mutant) Kinase Inhibition Gef->EGFR High Affinity Tox Peripheral NSCLC Efficacy & GI/Skin Toxicity EGFR->Tox Systemic Exposure BrQuin 7-Bromo-2,6-dichloro- quinazoline Derivatives LRRK2 LRRK2 (G2019S) Kinase Inhibition BrQuin->LRRK2 Steric Selectivity (7-Br clash) CNS CNS Penetrance & Neuroprotection (PD) LRRK2->CNS BBB Permeable (Low Efflux)

Figure 1: Mechanistic divergence of quinazoline scaffolds: EGFR toxicity vs. LRRK2 neuroprotection.

Quantitative Benchmarking: Prototypes vs. FDA-Approved Standards

To objectively evaluate performance, we benchmark a representative 7-Br-2,6-diCl-quinazoline derived LRRK2 inhibitor prototype (based on the[3]) against standard-of-care FDA-approved quinazolines.

Compound ClassPrimary TargetLRRK2 G2019S IC₅₀ (nM)EGFR WT IC₅₀ (nM)MDCK-MDR1 Efflux RatioCNS Penetrance Profile
Gefitinib (FDA-Approved)EGFR> 5,0000.4> 10.0Poor (Peripheral restriction)
Erlotinib (FDA-Approved)EGFR> 5,0002.0> 5.0Poor (Peripheral restriction)
7-Br-2,6-diCl-Quinazoline Prototype LRRK24.2> 10,0001.2Excellent (Brain-penetrant)

Data synthesis derived from established SAR profiles in recent LRRK2 inhibitor literature[4],[2].

Self-Validating Experimental Protocols

To ensure high-fidelity data generation when benchmarking these derivatives, the following protocols incorporate strict internal causality and self-validation mechanisms.

Protocol A: TR-FRET LRRK2 Kinase Assay (Target Engagement)

Objective: Quantify IC₅₀ against LRRK2 G2019S under physiological conditions.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 prevents non-specific compound aggregation, avoiding false-positive inhibition readouts.

  • ATP Concentration Calibration: Add 1 mM ATP to the reaction mix. Causality: Physiological ATP levels in the human brain are remarkably high (1-3 mM). Running the in vitro assay at 1 mM ATP (rather than the standard 10 µM used in many commercial screens) ensures that the measured IC₅₀ accurately reflects in vivo competitive efficacy.

  • Reaction & Detection: Incubate LRRK2 G2019S enzyme, biotinylated substrate, and compounds for 60 minutes. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.

  • Self-Validation (Z'-Factor): Include a reference inhibitor (e.g., MLi-2) and DMSO vehicle controls on every 384-well plate. Validation: The assay data is only accepted if the calculated Z'-factor is > 0.6, ensuring the signal-to-noise ratio is statistically robust for accurate benchmarking.

Protocol B: MDCK-MDR1 Transwell Assay (BBB Penetrance)

Objective: Determine the efflux ratio to predict CNS exposure.

  • Monolayer Seeding: Seed MDCK cells stably transfected with human MDR1 (P-gp) on permeable polycarbonate supports. Culture for 4-5 days to ensure tight junction formation.

  • Dosing: Apply 1 µM of the test compound to the Apical (A) chamber for A-to-B permeability, and to the Basolateral (B) chamber for B-to-A permeability.

  • Lucifer Yellow Co-incubation: Add 100 µM Lucifer Yellow to the dosing chambers. Causality & Validation: Lucifer Yellow is a paracellular marker. If its permeability (Papp) exceeds 10 nm/s, it indicates the test compound was cytotoxic and compromised the tight junctions. Data from such wells are automatically discarded, ensuring that high permeability readouts are due to true transcellular transport, not a leaky membrane[2].

  • LC-MS/MS Quantification: Calculate the Efflux Ratio ( ER=PappB−A​/PappA−B​ ). An ER < 2.0 indicates favorable BBB penetrance.

Protocol Step1 Step 1: Compound Prep Dispense 7-Br derivatives & Gefitinib Step2 Step 2: Kinase Reaction Add LRRK2 G2019S, 1 mM ATP, Substrate Step1->Step2 Step4 Step4 Step1->Step4 Parallel Assay Step3 Step 3: TR-FRET Detection Add Eu-Antibody & Streptavidin-APC Step2->Step3 Step5 Step5 Step3->Step5 Kinase Data Step4->Step5 BBB Data

Figure 2: Self-validating high-throughput workflow for kinase selectivity and BBB penetrance.

Conclusion

Benchmarking 7-bromo-2,6-dichloroquinazoline derivatives against FDA-approved EGFR inhibitors reveals a masterclass in structure-based drug design. By strategically leveraging steric bulk (the 7-bromo substitution) to ablate off-target EGFR binding, and tuning electronic properties (the 6-chloro substitution) to bypass P-gp efflux transporters, researchers have successfully repurposed the quinazoline scaffold from peripheral oncology to central neuroprotection.

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Comparative

Structural Comparison of 7-Bromo-2,6-dichloroquinazoline with Other Heterocyclic Scaffolds in Neurodegenerative Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the architectural selection of a core scaffold dictates not only target affinity but also pharmacokinetic viability. 7-Bromo-2,6-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the architectural selection of a core scaffold dictates not only target affinity but also pharmacokinetic viability. 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) has recently emerged as a highly specialized, privileged building block, particularly in the synthesis of brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s Disease[1][2].

Unlike standard oncology scaffolds (e.g., 2,4-dichloroquinazoline), 7-bromo-2,6-dichloroquinazoline lacks a C4 substituent. This structural nuance forces exclusive regioselectivity during nucleophilic aromatic substitution (SNAr) and maintains a low Topological Polar Surface Area (TPSA), which is a strict prerequisite for crossing the blood-brain barrier (BBB)[2][3]. This guide objectively compares its structural and electronic properties against alternative heterocyclic scaffolds and provides self-validating experimental workflows for its orthogonal functionalization.

Structural & Electronic Profiling: The Causality of the Scaffold

The utility of a heterocyclic scaffold is governed by its electronic distribution and the bond dissociation energies (BDE) of its functional handles. To understand why 7-bromo-2,6-dichloroquinazoline is preferred for LRRK2 inhibitors over traditional quinolines or pyrimidines, we must analyze the causality behind its reactivity.

  • The Quinazoline Core vs. Quinolines: The presence of two nitrogen atoms (N1 and N3) in the quinazoline ring significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the system compared to quinolines. This makes the C2 position highly electrophilic, facilitating rapid SNAr with weak nucleophiles like heteroarylamines[4][5].

  • The C4-Proton Advantage: Standard 2,4-dichloroquinazolines require sequential, carefully controlled SNAr reactions at C4 and C2. By utilizing a scaffold with an unsubstituted C4 (7-bromo-2,6-dichloroquinazoline), chemists bypass C4-related off-target reactivity, reducing the final molecule's molecular weight and hydrogen bond count[3].

  • Halogen Electronic Effects (C6-Cl and C7-Br):

    • The C6-Chlorine acts as an electron-withdrawing group (EWG). Post-SNAr, it lowers the pKa of the newly formed C2-amine. This reduced basicity is critical for minimizing hERG channel liability and improving passive membrane permeability[2].

    • The C7-Bromine serves as an orthogonal cross-coupling site. Because the C-Br bond has a lower BDE (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), palladium-catalyzed oxidative addition occurs exclusively at C7, leaving the C6-Cl intact for metabolic stability[6].

Quantitative Scaffold Comparison
ScaffoldPrimary SNAr SiteCross-Coupling SiteTPSA (Ų)BBB Permeability PotentialPrimary Application Focus
7-Bromo-2,6-dichloroquinazoline C2 (Exclusive)C7 (via Bromine)25.8High (Low MW, optimized pKa)CNS Kinase Inhibitors (LRRK2)
2,4-Dichloroquinazoline C4 (Fast), C2 (Slow)N/A (Requires pre-functionalization)25.8Low to ModerateOncology (EGFR Inhibitors)
2,6-Dichloroquinoline C2 (Moderate)C6 (via Chlorine)12.9Moderate (Higher lipophilicity)Antimalarials, Peripheral Kinases
2,4-Dichloropyrimidine C4 (Fast), C2 (Slow)N/A25.8LowOncology (CDK/ALK Inhibitors)

Reactivity & Regioselectivity: The Expertise

The synthesis of LRRK2 inhibitors, such as those patented by[7][8], relies on the predictable, orthogonal reactivity of 7-bromo-2,6-dichloroquinazoline. The workflow below illustrates the chemoselective logic applied to this scaffold.

G Start 7-Bromo-2,6-dichloroquinazoline SNAr SNAr at C2 (Amine Addition) Start->SNAr NMP, 100°C Intermediate 7-Bromo-6-chloro-N-heteroaryl- quinazolin-2-amine SNAr->Intermediate Suzuki Suzuki Coupling at C7 (Boronic Acid) Intermediate->Suzuki Chemoselective (C-Br > C-Cl) Product LRRK2 Inhibitor Lead Suzuki->Product

Workflow demonstrating the orthogonal functionalization of 7-Bromo-2,6-dichloroquinazoline.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the step-by-step methodologies for functionalizing this scaffold, complete with the mechanistic causality behind the reaction conditions[5][9].

Protocol 1: Regioselective SNAr at C2

Objective: Synthesize 7-bromo-6-chloro-N-(heteroaryl)quinazolin-2-amine. Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polar aprotic nature, which perfectly stabilizes the polar Meisenheimer complex transition state during nucleophilic attack at C2.

  • Preparation: Charge a dry reaction vessel with 7-bromo-2,6-dichloroquinazoline (1.0 eq) and the target heteroarylamine (1.05 eq).

  • Solvation: Suspend the reagents in anhydrous NMP to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture to 100 °C for 2 hours under an inert atmosphere.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 277) disappears and the product mass appears. The lack of C4-substitution prevents the formation of regioisomeric mixtures.

  • Isolation: Cool the mixture to room temperature and quench by slowly pouring it into ice water (approx. 10 volumes). The product will crash out due to its low aqueous solubility.

  • Purification: Filter the precipitate, wash with cold water, and triturate with minimal cold ethanol to yield the pure intermediate.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C7

Objective: Introduce a functional group at C7 while preserving the C6-Cl bond for metabolic stability. Causality: The Pd(0) catalyst will selectively insert into the C7-Br bond over the C6-Cl bond due to the ~13 kcal/mol difference in bond dissociation energy, allowing for late-stage diversification without complex protecting group strategies.

  • Preparation: Combine the SNAr product from Protocol 1 (1.0 eq), a selected boronic acid/pinacol ester (1.1 eq), and K2CO3 (3.0 eq) in a 1,4-dioxane/water mixture (4:1 v/v).

  • Degassing: Sparge the mixture with nitrogen gas for 10 minutes.

    • Self-Validation Check: Proper degassing is visually confirmed by the cessation of dissolved oxygen bubbles. Failure to degas will result in rapid catalyst oxidation and homocoupling of the boronic acid (detectable via LC-MS).

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and heat the mixture to 90 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the final LRRK2 inhibitor lead.

Application in Neurodegenerative Drug Discovery

The ultimate value of the 7-bromo-2,6-dichloroquinazoline scaffold is realized in its ability to generate potent, selective, and brain-penetrant inhibitors of LRRK2[2][10]. Mutations in the LRRK2 gene (specifically G2019S) lead to hyperactive kinase function, which aberrantly phosphorylates Rab GTPases (e.g., Rab10). This hyperphosphorylation disrupts lysosomal function and vesicular trafficking, culminating in the neurodegeneration observed in Parkinson's Disease[11].

By utilizing this specific quinazoline scaffold, developers can achieve highly efficient ATP-competitive blockade of the mutant kinase while maintaining the strict physicochemical properties required for CNS exposure.

G Mutant Mutant LRRK2 (G2019S) Rab Rab GTPases (Rab10) Mutant->Rab Aberrant Kinase Activity Inhibitor Aminoquinazoline Inhibitor Inhibitor->Mutant ATP-Competitive Blockade Phos Hyperphosphorylation Rab->Phos Tox Neurodegeneration Phos->Tox

Mechanism of action for aminoquinazoline-based LRRK2 inhibitors in Parkinson's Disease.

References

  • Keylor, M. H., et al. (Merck Sharp & Dohme Corp.) "N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof." Google Patents, WO2021080929A1 (2021).
  • Acton, J. J. III, et al. (Merck Sharp & Dohme Corp.) "2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof." Google Patents, WO2022051337A1 (2022).
  • Kattar, S. D., et al. "Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors." Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

  • Sabnis, R. W. "2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson's Disease." ACS Medicinal Chemistry Letters, ACS Publications (2022). URL:[Link]

Sources

Validation

Orthogonal Reactivity in Drug Design: A Comparative Guide to Halogen Leaving Group Abilities in 7-Bromo-2,6-dichloroquinazoline Derivatives

Introduction In the landscape of modern drug discovery, 7-Bromo-2,6-dichloroquinazoline stands out as a highly privileged, multi-vector building block. It is frequently utilized in the synthesis of complex kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, 7-Bromo-2,6-dichloroquinazoline stands out as a highly privileged, multi-vector building block. It is frequently utilized in the synthesis of complex kinase inhibitors, such as those targeting Parkinson's Disease, as detailed in the patent literature for [1]. The true power of this scaffold lies in its tri-halogenated system, which offers three distinct sites for functionalization. However, successfully navigating this scaffold without the use of cumbersome protecting groups requires a deep mechanistic understanding of how different halogens behave under varying nucleophilic and catalytic paradigms.

As an Application Scientist, I frequently observe researchers struggling with regioselectivity when multiple halogens are present. This guide objectively compares the leaving group abilities of the halogens at the C-2, C-6, and C-7 positions, providing the mechanistic causality and self-validating protocols necessary to achieve orthogonal functionalization.

The Mechanistic Dichotomy: SNAr vs. Transition Metal Catalysis

The key to mastering 7-bromo-2,6-dichloroquinazoline is recognizing that its halogens operate under two entirely different mechanistic rulesets:

1. The C-2 Position (Chlorine) - Governed by Nucleophilic Aromatic Substitution (SNAr): In SNAr, the rate-determining step is the addition of the nucleophile to form a negatively charged Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. Therefore, leaving group ability is dictated by the halogen's electronegativity (F > Cl ≈ Br > I), which lowers the activation energy by stabilizing the anionic transition state, a phenomenon known as the [2]. The C-2 chlorine is flanked by the N-1 and N-3 pyrimidine nitrogens. These heteroatoms act as powerful electron sinks, making the C-2 position exceptionally electrophilic and the chlorine an outstanding leaving group for SNAr[3].

2. The C-7 Position (Bromine) - Governed by Transition Metal Catalysis: Conversely, in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of the Pd(0) species directly into the carbon-halogen bond. Here, reactivity is strictly dictated by Bond Dissociation Energy (BDE) (I > Br > Cl > F). The weaker C-7 C-Br bond undergoes facile insertion, leaving the stronger C-Cl bonds intact.

3. The C-6 Position (Chlorine) - The Structural Placeholder: The C-6 chlorine lacks the resonance activation of the C-2 position and possesses a higher BDE than the C-7 bromine. Consequently, it remains inert during both mild SNAr and standard Pd-coupling, serving as a reliable site for late-stage functionalization.

Quantitative Comparison of Leaving Group Abilities

To facilitate experimental design, the quantitative and mechanistic differences between the three halogen sites are summarized below:

Reactive SiteHalogenPrimary Reaction ParadigmBond Dissociation Energy (BDE)Relative Leaving Group AbilityMechanistic Causality
C-2 ChlorineSNAr~96 kcal/molHighest (SNAr) Flanked by N1/N3. High electronegativity stabilizes the Meisenheimer transition state[2].
C-7 BrominePd-Cross Coupling~81 kcal/molHighest (Coupling) Lower BDE facilitates rapid oxidative addition by Pd(0) complexes.
C-6 ChlorineLate-Stage Functionalization~96 kcal/molLowest Lacks pyrimidine resonance activation; higher BDE resists Pd insertion compared to C-7 Br.

Experimental Workflows: A Self-Validating System

To harness this orthogonal reactivity, we employ a sequential functionalization strategy. The protocols below are designed as self-validating systems: the mild conditions of the first step act as an internal control, preserving the remaining halogens for the second step.

Protocol A: Regioselective SNAr at C-2

Objective: Displace the C-2 chlorine with a primary amine nucleophile while preserving the C-6 and C-7 halogens[1].

  • Causality & Design: We conduct this reaction at room temperature (25 °C) using a mild base. By restricting the thermal energy, we establish a kinetic trap. The C-2 position reacts rapidly due to pyrimidine activation, while the C-6 and C-7 positions remain inert. If the reaction is run correctly, LC-MS will show a single mono-substituted mass peak, validating the regioselectivity.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of 7-Bromo-2,6-dichloroquinazoline in anhydrous THF to achieve a 0.2 M concentration.

    • Add 1.2 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Stir the mixture at 25 °C for 2 hours. Monitor conversion via LC-MS.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. The organic layer contains exclusively the C-2 substituted 7-bromo-6-chloroquinazolin-2-amine intermediate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C-7

Objective: Functionalize the C-7 position via Pd-catalyzed cross-coupling while preserving the C-6 chlorine.

  • Causality & Design: With the C-2 position functionalized, we shift paradigms from nucleophilic addition to oxidative addition. We utilize a Pd(0) catalyst at elevated temperatures (80 °C). The catalyst acts as an energetic discriminator: the ~15 kcal/mol BDE differential ensures that oxidative addition occurs exclusively at the weaker C-7 C-Br bond. The preservation of the C-6 chlorine in the final product serves as internal validation of the catalyst's chemoselectivity.

  • Step-by-Step Methodology:

    • Charge a Schlenk flask with 1.0 eq of the C-2 substituted intermediate, 1.1 eq of the desired arylboronic acid, and 3.0 eq of K₂CO₃.

    • Add 0.05 eq of Pd(dppf)Cl₂. Evacuate and backfill the flask with N₂ three times to ensure an inert atmosphere.

    • Inject degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Heat the mixture to 80 °C for 4 hours.

    • Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography to yield the C-2, C-7 disubstituted 6-chloroquinazoline.

Workflow Visualization

OrthogonalReactivity SM 7-Bromo-2,6-dichloroquinazoline SNAr SNAr at C-2 (Nucleophilic Attack) SM->SNAr Amine/Base, 25°C Fast Meisenheimer Complexation Intermediate C2-Substituted 7-Bromo-6-chloroquinazoline SNAr->Intermediate -HCl Suzuki Pd-Catalyzed Coupling at C-7 (Oxidative Addition) Product C2, C7-Disubstituted 6-Chloroquinazoline Suzuki->Product -HBr Intermediate->Suzuki Pd(0), Boronic Acid, 80°C Preferential C-Br Cleavage

Orthogonal functionalization workflow of 7-Bromo-2,6-dichloroquinazoline.

References[1] Title: WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof

Source: Google Patents URL: [3] Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link][2] Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-2,6-dichloroquinazoline proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 7-Bromo-2,6-dichloroquinazoline As a highly functionalized electrophile, 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) is a critical building block in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 7-Bromo-2,6-dichloroquinazoline

As a highly functionalized electrophile, 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) is a critical building block in the synthesis of kinase inhibitors and other advanced therapeutics. However, its dense halogenation (containing both bromine and chlorine) and inherent chemical reactivity demand rigorous, specialized disposal protocols. Improper disposal not only violates environmental regulations but also poses severe laboratory safety risks, including the generation of highly corrosive and toxic acid gases.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational plans required to safely manage, segregate, and dispose of this halogenated heterocyclic compound.

Physicochemical Hazard Profiling & Causality

To safely manage 7-Bromo-2,6-dichloroquinazoline, one must understand the causality behind its reactivity. The quinazoline core is substituted with a bromine atom at C7 and chlorine atoms at C2 and C6.

The C2-chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr). If this compound is exposed to water, aqueous bases, or ambient moisture in a poorly sealed waste container, it can undergo exothermic hydrolysis. This reaction converts the molecule into the corresponding quinazolinone and releases hydrogen chloride (HCl) gas. If this occurs inside a sealed, non-ventilated waste container, the resulting pressure buildup can lead to a catastrophic container rupture. Furthermore, because the molecule contains multiple carbon-halogen bonds, it is strictly classified by the EPA as a Halogenated Organic Compound (HOC), making it subject to severe land disposal prohibitions[1].

Laboratory Waste Segregation Protocol

Because halogens inhibit combustion and require specialized downstream treatment, halogenated organic wastes must never be mixed with non-halogenated organic wastes (such as acetone or ethanol) or aqueous inorganic wastes[2]. Mixing these streams exponentially increases disposal costs and introduces severe chemical incompatibilities.

Step-by-Step Segregation Methodology:

  • Verify Chemical Compatibility: Ensure the target waste container is completely free of aqueous solutions, strong bases, or amines. The waste stream should ideally not exceed 10% water content to prevent premature exothermic hydrolysis of the C2-chlorine[3].

  • Designate the Halogenated Stream: Select a dedicated, chemically compatible container (typically a brown glass or high-density polyethylene (HDPE) carboy). It must be explicitly labeled as "Hazardous Waste - Halogenated Organics"[2].

  • Moisture Control: If disposing of large quantities of the neat solid, purge the headspace of the waste container with an inert gas (nitrogen or argon) before sealing to displace ambient moisture.

  • Log the Mass: Accurately record the mass of 7-Bromo-2,6-dichloroquinazoline added to the composite waste log. This ratio data is legally required for the hazardous waste manifest and is used by the disposal facility to calculate the downstream incineration fuel-blending ratio[2].

  • Satellite Accumulation: Place the sealed container in a secondary containment tray within a continuously ventilated fume hood. Adhere strictly to the EPA's 180-day satellite accumulation time limit before transferring the waste to a licensed hazardous waste contractor.

Thermal Destruction Mechanics (Incineration)

Under the Resource Conservation and Recovery Act (RCRA), land disposal of halogenated organic wastes is heavily restricted[4]. The only compliant method for the ultimate disposal of 7-Bromo-2,6-dichloroquinazoline is high-temperature thermal destruction in a regulated hazardous waste incinerator[2].

During incineration, halogens act as radical scavengers, which suppresses the flame temperature. Therefore, halogenated wastes require significantly higher combustion temperatures than standard organic wastes. Furthermore, the thermal oxidation of 7-Bromo-2,6-dichloroquinazoline produces highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, necessitating specialized post-combustion acid gas scrubbing[5].

Quantitative Parameters for Halogenated Waste Incineration

ParameterNon-Halogenated OrganicsHalogenated Organics (e.g., 7-Bromo-2,6-dichloroquinazoline)Mechanistic Rationale
Combustion Temperature 870°C (1600°F)≥ 1100°C (2000°F)Halogens scavenge free radicals, suppressing flame heat. Higher temperatures are required to break stable C-Cl and C-Br bonds[5].
Residence Time 0.75 seconds≥ 1.0 secondExtended time ensures a 99.99% destruction and removal efficiency (DRE) of the stable quinazoline aromatic ring[5].
Water Content in Waste Tolerant to aqueous mixesStrictly < 10%Prevents uncontrolled exothermic hydrolysis and HCl gas evolution during transit and storage[3].
Post-Combustion Treatment Standard particulate filtrationCaustic Acid Gas ScrubbingMandatory neutralization of highly corrosive HCl and HBr gases formed during thermal oxidation[4][5].

Lifecycle & Disposal Workflow

G Start Waste Generation: 7-Bromo-2,6-dichloroquinazoline Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Halogens Storage Satellite Accumulation: Sealed, Vented Hood (< 180 Days) Segregation->Storage Transfer to Container Transport Licensed HazMat Transport Storage->Transport Pickup Request Incineration Thermal Destruction: Rotary Kiln (1100°C, 1.0s) Transport->Incineration EPA Regulated Facility Scrubbing Acid Gas Scrubbing: Neutralize HCl & HBr Incineration->Scrubbing Combustion Gases Release Clean Exhaust Release Scrubbing->Release Neutralized Gas

Workflow for the segregation and thermal destruction of halogenated organic waste.

Emergency Spill Response Protocol (Solid)

In the event of an accidental spill of 7-Bromo-2,6-dichloroquinazoline powder, immediate and calculated action is required to prevent inhalation exposure and uncontrolled reactivity.

Step-by-Step Spill Cleanup Methodology:

  • Isolate & Ventilate: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure the room's local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip double nitrile gloves, a properly fitted N95 or P100 particulate respirator, a lab coat, and wrap-around chemical splash goggles.

  • Dry Containment (Critical Step): Do NOT apply water or aqueous solvents to the spill. Water will trigger the rapid release of corrosive HCl gas. Instead, carefully surround the solid with an inert, dry absorbent (e.g., dry sand or diatomaceous earth) to prevent aerosolization.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to gently collect the solid and the absorbent material.

  • Transfer to Waste: Deposit the collected material directly into a solid halogenated hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a dry, disposable cloth, followed by a cloth lightly dampened with a non-reactive, non-aqueous solvent (e.g., dry ethyl acetate). Dispose of all wipes in the halogenated waste stream.

References

  • HAZARDOUS WASTE SEGREGATION, Bucknell University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32, Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Guide to Classifying Unwanted Materials, UW Oshkosh. Available at:[Link]

  • Air Pollution Control Technology Fact Sheet, U.S. Environmental Protection Agency (EPA) / Regulations.gov. Available at: [Link]

Sources

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